2-Morpholinoisonicotinamide
Description
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXAEOTSRFPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705307 | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086397-58-1 | |
| Record name | 4-Pyridinecarboxamide, 2-(4-morpholinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Fusion of a Privileged Scaffold and a Bioactive Core
An In-Depth Technical Guide to 2-Morpholinoisonicotinamide in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents often hinges on the intelligent combination of established pharmacophores. The this compound scaffold represents a compelling example of such a strategy, merging the versatile isonicotinamide core with the privileged morpholine moiety. Isonicotinamide, a pyridine-4-carboxamide, serves as a versatile building block found in numerous bioactive compounds, including anti-tubercular and anti-cancer agents.[1][2] Its pyridine ring and amide group offer critical hydrogen bonding capabilities essential for target engagement.[3]
The true innovation of this scaffold lies in the incorporation of a morpholine ring at the 2-position. Morpholine is a widely employed heterocycle in drug design, celebrated for its ability to confer advantageous physicochemical and metabolic properties.[4][5] Its inclusion can enhance aqueous solubility, improve metabolic stability, and modulate pKa, thereby optimizing a compound's pharmacokinetic profile.[6][7] This strategic fusion creates a scaffold with significant potential across diverse therapeutic areas, from oncology to central nervous system (CNS) disorders. This guide provides a technical overview of the synthesis, mechanistic rationale, and key applications of the this compound core for researchers in drug development.
Section 1: Rationale for the Scaffold - Physicochemical and Pharmacokinetic Advantages
The decision to combine these two moieties is rooted in established principles of drug design. The morpholine ring is not merely a passive linker; it actively modulates the molecule's behavior in a biological system.[6][7] Its presence is intended to overcome common liabilities in drug candidates, such as poor solubility or rapid metabolism, while potentially enhancing potency.
| Moiety | Contribution to Scaffold Properties | Rationale & Supporting Evidence |
| Isonicotinamide Core | - Target Engagement: The pyridine nitrogen and amide group act as key hydrogen bond acceptors and donors, critical for anchoring the molecule in the active site of target proteins, such as kinases.[3] - Synthetic Versatility: The isonicotinamide structure is a readily available and modifiable building block for creating diverse chemical libraries.[1][8] | The amide moiety is a cornerstone of many anticancer agents, and the pyridine ring is a well-established hinge-binder in kinase inhibitors.[3] |
| 2-Morpholino Group | - Solubility Enhancement: The oxygen atom can act as a hydrogen bond acceptor, and the overall polarity of the ring improves aqueous solubility compared to more lipophilic substituents. - Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[6] - Pharmacokinetic Modulation: The weak basicity of the morpholine nitrogen (pKa ~8.5) can be fine-tuned to improve cell permeability and avoid off-target interactions.[7] - CNS Penetration: The balanced lipophilic-hydrophilic profile and reduced pKa value of morpholine-containing compounds often facilitate passage across the blood-brain barrier (BBB), making it a valuable scaffold for CNS targets.[7] | The inclusion of morpholine is a proven strategy in CNS drug discovery to enhance BBB permeability and in oncology to improve drug-like properties.[7][9] |
Section 2: General Synthetic Strategies
The synthesis of this compound derivatives is accessible through established organic chemistry reactions. A common and reliable approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of the isonicotinamide ring with morpholine.
Sources
- 1. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 2. Highly efficient biosynthesis of isonicotinamide through a substrate access tunnel engineered nitrile hydratase from Carbonactinospora thermoautotrophicus - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
Structural Analogs of 2-Morpholinoisonicotinamide: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the chemical architecture, synthesis, and biological activities of structural analogs of 2-Morpholinoisonicotinamide. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics. By dissecting the structure-activity relationships (SAR) and mechanistic underpinnings of these compounds, this document aims to serve as a valuable resource for designing next-generation inhibitors targeting key signaling pathways in oncology and other disease areas.
Introduction: The Therapeutic Potential of the Morpholino-Nicotinamide Scaffold
The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes and pharmacologically active agents.[1][2] Its ability to participate in various biological processes, from redox reactions to post-translational modifications, has made it a focal point for drug design.[3] The incorporation of a morpholine moiety introduces unique physicochemical properties, including improved aqueous solubility and metabolic stability, which can be highly advantageous for drug candidates. The fusion of these two key pharmacophores in a this compound core presents a compelling starting point for the development of targeted therapies.
Recent research has highlighted the significant potential of morpholino-nicotinamide analogs, particularly as kinase inhibitors.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the morpholino-nicotinamide scaffold has emerged as a promising platform for creating potent and selective inhibitors.
This guide will delve into a specific class of these analogs, exemplified by derivatives of the multi-kinase inhibitor ponatinib, to illustrate the principles of their design, synthesis, and biological evaluation.
Core Structure and Rationale for Analog Design
The fundamental architecture of the analogs discussed herein centers on a 2-morpholino-nicotinamide core. The design rationale for modifying this core is to systematically probe the chemical space around it to optimize potency, selectivity, and pharmacokinetic properties. Key areas for modification include:
-
The Nicotinamide Ring: Alterations to the pyridine ring can influence target binding and selectivity.
-
The Morpholine Ring: Modifications to this ring can impact solubility, metabolic stability, and cell permeability.
-
Substituents on the Nicotinamide Amide: The nature of the substituent on the amide nitrogen is crucial for interacting with the target protein and can be a key determinant of the analog's biological activity.
The overarching goal is to understand the structure-activity relationship (SAR), which dictates how subtle changes in the molecule's structure affect its biological function.[5][6]
A Case Study: Morpholino Nicotinamide Analogs of Ponatinib as Dual MNK/p70S6K Inhibitors
A significant breakthrough in the exploration of this compound analogs has been the development of compounds that dually inhibit mitogen-activated protein kinase (MAPK)-interacting kinases (MNK) and p70 ribosomal S6 kinase (p70S6K).[4] Both MNK and p70S6K are critical downstream effectors in signaling pathways that are frequently hyperactivated in cancer, such as the RAS/MAPK and PI3K/AKT/mTOR pathways. Their role in promoting cell proliferation, survival, and metastasis makes them attractive targets for cancer therapy.[4]
One notable compound from this series, HSND80, a morpholino nicotinamide analog of ponatinib, has demonstrated potent inhibitory activity against both MNK and p70S6K.[4] This dual inhibition is significant because it can lead to a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms that can arise when targeting a single kinase.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the ponatinib scaffold, incorporating the 2-morpholino-nicotinamide moiety, have yielded valuable SAR insights. For instance, the specific stereochemistry and substitution patterns on the morpholine ring can significantly influence kinase inhibitory potency and selectivity.[7] Furthermore, the nature of the linker connecting the nicotinamide core to other pharmacophoric elements plays a critical role in optimizing interactions within the ATP-binding pocket of the target kinases.
Synthesis of this compound Analogs
The synthesis of these analogs typically involves a multi-step sequence that allows for the systematic introduction of various functional groups. A generalized synthetic workflow is outlined below.
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of a Representative Analog
The following protocol provides a detailed, step-by-step methodology for the synthesis of a generic this compound analog, based on established chemical transformations.[8][9]
Step 1: Amide Bond Formation
-
To a solution of a suitably substituted isonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Step 2: Introduction of the Morpholine Moiety
-
If the starting isonicotinic acid does not already contain the morpholine group, it can be introduced via nucleophilic aromatic substitution on a precursor containing a suitable leaving group (e.g., a halogen) at the 2-position of the pyridine ring.
-
Dissolve the 2-halo-isonicotinamide derivative (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add morpholine (1.5-2 equivalents) and a base such as potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours to overnight, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to yield the this compound analog.
Biological Evaluation of Analogs
A comprehensive biological evaluation is essential to characterize the activity and therapeutic potential of the synthesized analogs. This typically involves a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo studies in animal models for promising candidates.
In Vitro Assays
1. Kinase Inhibition Assays:
-
Objective: To determine the potency of the analogs against the target kinases (e.g., MNK1, MNK2, p70S6K).
-
Methodology: Biochemical assays are commonly performed using purified recombinant kinases. The ability of the compounds to inhibit the phosphorylation of a specific substrate is measured. This can be done using various detection methods, including radioactivity (e.g., ³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™). The half-maximal inhibitory concentration (IC₅₀) is determined for each compound.
2. Cellular Proliferation Assays:
-
Objective: To assess the anti-proliferative activity of the analogs in relevant cancer cell lines.
-
Methodology: Cancer cell lines known to be dependent on the target signaling pathways (e.g., triple-negative breast cancer or non-small cell lung cancer cell lines for MNK/p70S6K inhibitors) are treated with increasing concentrations of the compounds.[4] Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo®. The half-maximal growth inhibitory concentration (GI₅₀) is then calculated.
3. Target Engagement and Pathway Modulation Assays:
-
Objective: To confirm that the compounds are hitting their intended targets in a cellular context and modulating the downstream signaling pathway.
-
Methodology: Western blotting is a standard technique used to measure the phosphorylation status of downstream substrates of the target kinases. For MNK inhibitors, the phosphorylation of eIF4E can be assessed. For p70S6K inhibitors, the phosphorylation of S6 ribosomal protein is a key biomarker.[4] A reduction in the phosphorylation of these substrates in compound-treated cells provides evidence of target engagement.
In Vivo Efficacy Studies
Promising compounds identified from in vitro screening are advanced to in vivo studies using animal models of disease.
-
Objective: To evaluate the anti-tumor efficacy of the analogs in a living organism.
-
Methodology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Once tumors are established, the animals are treated with the test compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth.
Signaling Pathway and Mechanism of Action
The dual inhibition of MNK and p70S6K by morpholino nicotinamide analogs like HSND80 leads to a multifaceted anti-cancer effect. The following diagram illustrates the key signaling pathways affected.
Caption: Mechanism of action of dual MNK/p70S6K inhibitors.
By inhibiting MNK, these compounds prevent the phosphorylation of eIF4E, a key factor in the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. Simultaneously, inhibition of p70S6K blocks the phosphorylation of the S6 ribosomal protein, another critical regulator of protein synthesis. This dual blockade of protein translation machinery leads to cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel targeted therapies. The successful design of dual MNK/p70S6K inhibitors based on this core structure underscores its potential in oncology. Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the structure to enhance selectivity for the desired kinase targets while minimizing off-target effects.
-
Optimizing Pharmacokinetics: Further modifications to improve oral bioavailability, metabolic stability, and other drug-like properties.
-
Exploring New Therapeutic Areas: Investigating the potential of these analogs in other diseases where the target pathways are implicated, such as inflammatory and metabolic disorders.[10]
The continued exploration of the rich chemical space around the this compound core, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds great promise for the discovery of new and effective medicines.
References
- Das, D., et al. (2016). 2-aminothiazoles as potent inhibitors of mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(21), 9783-9797.
- Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3341-3351.
- Kennedy, A. J., et al. (2015). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 903-908.
- Ghosh, C., et al. (2019).
- Pal, M., et al. (2000). Structure-activity relationship studies of flavopiridol analogues. Bioorganic & Medicinal Chemistry Letters, 10(11), 1187-1190.
- Kadasi, S. (2020). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube.
- Various Authors. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI.
- Wang, H., et al. (2011). Synthesis and Biological Evaluation of Piperamide Analogues as HDAC Inhibitors. Molecules, 16(8), 6658-6671.
- Gerasimova, T. P., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(16), 4983.
- Zhang, Y., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 265, 116098.
- Ntim, S. A., et al. (2025). Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. Bioorganic Chemistry, 159, 108298.
- Wang, Y., et al. (2018). Design, Synthesis, and Evaluation of Biotinylated Opioid Derivatives as Novel Probes to Study Opioid Pharmacology. ACS Omega, 3(11), 15588-15594.
- Sideris, M., et al. (2024). “Cold” Somatostatin Analogs in Neuroendocrine Neoplasms: Decoding Mechanisms, Overcoming Resistance, and Shaping the Future of Therapy. Cancers, 16(11), 2056.
- Decker, M., et al. (2010). Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors. Journal of Medicinal Chemistry, 53(1), 402-418.
- Liu, Y., et al. (2014). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Marine Drugs, 12(4), 2308-2322.
- Chakraborty, T., et al. (2021). Macrolactins: biological activity and biosynthesis. Applied Microbiology and Biotechnology, 105(16-17), 6245-6262.
- Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Keppler, B. R., & Archer, T. K. (2008). Chromatin-modifying enzymes as therapeutic targets--Part 2. Expert Opinion on Therapeutic Targets, 12(11), 1457-1467.
- Carito, V., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Nutrients, 14(6), 1155.
- Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
Sources
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin-modifying enzymes as therapeutic targets--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of flavopiridol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Biotinylated Opioid Derivatives as Novel Probes to Study Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors [mdpi.com]
- 10. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Sensitivity In Vitro Kinase Assay for Morpholino Nicotinamide Derivatives Targeting PI3K/mTOR
Introduction & Chemical Context
Morpholino nicotinamide derivatives represent a potent class of small-molecule kinase inhibitors, particularly effective against the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Structurally, the morpholine moiety acts as a critical hydrogen-bond acceptor for the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K
Developing robust in vitro assays for these derivatives presents specific challenges:
-
Solubility: The rigid heterocycles can lead to aggregation or precipitation in aqueous buffers, requiring precise DMSO management.
-
ATP Competition: As Type I ATP-competitive inhibitors, assay sensitivity is heavily dependent on ATP concentration relative to the enzyme's
. -
Lipid Substrate Handling: PI3K assays require lipid micelles (PIP2/PS), which are prone to instability if not prepared correctly.
This guide details a validated, bioluminescent ADP-detection protocol (ADP-Glo™ platform) optimized for screening morpholino nicotinamide libraries.
Assay Principle
The assay relies on quantifying the ADP generated by the kinase reaction.[1][2][3][4][5][6] Unlike radioactive
-
Kinase Reaction: The kinase transfers a phosphate from ATP to the lipid/peptide substrate, generating ADP.
-
ADP Detection: A two-step reagent system first depletes the remaining ATP (to reduce background) and then converts the generated ADP back into ATP, which drives a luciferase reaction.[2][4][5] The resulting light output is directly proportional to kinase activity.[3][4][5]
Diagram 1: Assay Mechanism & Signal Generation[5]
Caption: Schematic of the coupled enzymatic reaction. The signal is positive: high kinase activity = high luminescence. Inhibitors reduce the signal.
Critical Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Recombinant PI3K | Target kinase. Must be fresh; avoid freeze-thaw cycles. |
| Substrate | PIP2:PS Lipid Kinase Substrate | Physiological substrate. Requires sonication to form micelles. |
| ATP | Ultra-Pure ATP (Promega) | Standard ATP may contain ADP contaminants, causing high background.[9] |
| Inhibitors | Morpholino Nicotinamide Library | Test compounds.[10] Dissolved in 100% DMSO. |
| Assay Buffer | 50mM HEPES pH 7.5, 3mM MgCl | CHAPS is critical for preventing morpholino aggregation. |
| Plates | 384-well White, Low-Volume, Non-Binding Surface (NBS) | White plates reflect light for max sensitivity; NBS prevents enzyme loss. |
| Detection | ADP-Glo™ Kinase Assay (Promega) | Linear range up to 1mM ATP.[4] |
Detailed Protocol
Step 1: Compound Preparation (Acoustic or Manual)
Senior Scientist Note: Morpholino derivatives are hydrophobic. Ensure final DMSO concentration in the assay does not exceed 1% (v/v), as PI3K activity is sensitive to organic solvents.
-
Prepare 10mM stocks of morpholino nicotinamide derivatives in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo®).
-
Alternative: If manual pipetting, dilute compounds in 1X Kinase Buffer to 4X concentration first to minimize DMSO shock.
-
Step 2: The Kinase Reaction[2][4][8]
-
Enzyme Mix: Dilute PI3K enzyme to 2X final concentration (e.g., 0.5 ng/µL) in Assay Buffer.
-
Tip: Keep enzyme on ice until the last moment.
-
-
Substrate Mix: Prepare a 2X mix of PIP2:PS (50 µM) and ATP (20 µM) in Assay Buffer.
-
Critical: The ATP concentration should be
(approx 25-50 µM for PI3K ) to ensure the assay detects ATP-competitive inhibitors effectively.
-
-
Assembly:
-
Add 2.5 µL of 2X Enzyme Mix to the wells containing compound.
-
Incubate for 10 minutes at RT (allows inhibitor to bind the hinge region).
-
Add 2.5 µL of 2X Substrate/ATP Mix to start the reaction.
-
Final Volume: 5 µL.
-
-
Incubation: Seal plate and incubate for 60 minutes at 23°C (Room Temp).
Step 3: Detection (ADP-Glo™)
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Detect: Add 10 µL of Kinase Detection Reagent .
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Diagram 2: Experimental Workflow
Caption: Step-by-step liquid handling workflow for a high-throughput 384-well format.
Data Analysis & Validation
Signal-to-Background (S/B)
Calculate using the No Enzyme Control (NEC) and the Positive Control (PC, no inhibitor).
Z-Factor (Z')
The Z-factor is the primary metric for assay robustness [1].
IC50 Calculation
Plot RLU (Relative Light Units) against log[Compound Concentration]. Fit data to a 4-parameter logistic equation (Hill Slope).
-
Morpholino Specifics: If the curve bottoms out significantly above the background (NEC), it indicates compound insolubility or aggregation at high concentrations.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | ATP contamination | Use "Ultra-Pure" ATP provided in the kit.[9] Do not use generic lab-grade ATP. |
| Low Signal | Lipid instability | Sonicate PIP2:PS lipids for 1 min before adding to the buffer to ensure micelle formation. |
| Variable Data | Morpholino aggregation | Ensure CHAPS (0.03%) or Triton X-100 (0.01%) is present in the buffer. |
| Drifting IC50 | ATP > Km | Check ATP concentration. If ATP is too high, it out-competes the inhibitor, shifting the IC50 to the right. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[12] Journal of Biomolecular Screening, 4(2), 67–73.[12] Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).[4] Link
- Rewcastle, G. W., et al. (2010). Synthesis and Biological Evaluation of Novel Morpholino-Pyrimidines as PI3K Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for chemical class).
-
Carna Biosciences. Lipid Kinase Assay Protocols using ADP-Glo. Link
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Morpholino Oligonucleotides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing and administration of morpholino oligonucleotides, with a primary focus on Vivo-Morpholinos, a widely-used platform for in vivo applications.
Introduction to Morpholino Oligonucleotides for In Vivo Applications
Morpholino oligonucleotides are synthetic nucleic acid analogs that have emerged as powerful tools for reverse genetics and are in development as therapeutic agents.[1] Their unique molecular structure, featuring methylenemorpholine rings linked by phosphorodiamidate groups instead of the sugar-phosphate backbone of DNA and RNA, confers remarkable stability against nucleases.[2] This resistance to degradation is a key advantage for in vivo applications.[2]
Morpholinos function via a steric-blocking mechanism, binding to complementary RNA sequences to inhibit translation or modify pre-mRNA splicing, rather than inducing RNA degradation.[3] This mode of action contributes to their low toxicity and reduced off-target effects compared to other antisense technologies.[4]
For effective systemic delivery in adult organisms, morpholino oligos are often conjugated to cell-penetrating moieties.[1] A prominent example is the Vivo-Morpholino, which features a covalently linked octa-guanidine dendrimer that facilitates entry into a wide range of cell types.[5][6]
Mechanism of Action of Vivo-Morpholinos
The octa-guanidine dendrimer of a Vivo-Morpholino mimics the guanidinium head groups of arginine-rich cell-penetrating peptides, promoting cellular uptake through endocytosis.[3][6] Once inside the cell, the morpholino component is released to engage with its target RNA in the cytoplasm or nucleus.
Caption: Cellular uptake and mechanism of action of a Vivo-Morpholino.
Formulation and Handling of Vivo-Morpholinos
Proper handling and formulation are critical for the successful in vivo application of Vivo-Morpholinos.
Reconstitution
Vivo-Morpholinos are typically supplied in a lyophilized form.[6] It is recommended to reconstitute them in a sterile, nuclease-free vehicle such as phosphate-buffered saline (PBS).
Protocol 2.1: Reconstitution of Lyophilized Vivo-Morpholinos
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add the required volume of sterile PBS to achieve the desired stock concentration. A concentration of 0.5 mM is often suggested as higher concentrations may risk exceeding the solubility, which can be sequence-dependent.[6]
-
Gently vortex or pipette to dissolve the powder completely.
-
For long-term storage, it is advisable to aliquot the reconstituted solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Sterilization
If there is a concern about contamination, Vivo-Morpholino solutions can be sterilized. However, autoclaving can lead to some degradation of the delivery dendrimer and should only be performed once.[7] Filter sterilization using a 0.2-micron polysulfone membrane is an alternative, though some loss of the oligo may occur due to membrane binding.[7]
In Vivo Administration Routes and Dosing Considerations
The choice of administration route depends on the target tissue and the desired systemic or local effect.
Systemic Administration
For broad distribution to various tissues, intravenous (IV) or intraperitoneal (IP) injections are the most common routes.[8]
-
Intravenous (IV) Injection: This is the preferred method for achieving the best systemic delivery to tissues including the liver, kidney, spleen, muscle, and heart.[8]
-
Intraperitoneal (IP) Injection: This route can also achieve systemic delivery, though it may be less efficient than IV injection for some tissues.[8] It is particularly effective for targeting the diaphragm and abdominal muscles.[8]
Local Administration
For targeting specific tissues or organs, direct local injection can be employed. This approach can achieve higher local concentrations that may not be feasible with systemic administration due to potential dose-limiting toxicity.[9] Examples include intracerebroventricular injections for brain delivery or direct intramuscular injections.[9]
Dosing Recommendations
Dosing will vary depending on the animal model, the target gene, and the desired level and duration of knockdown. It is crucial to perform a dose-response study to determine the optimal dose for your specific application.
| Animal Model | Administration Route | Recommended Starting Dose | Maximum Suggested Dose (per 24h) | Reference |
| Mouse (adult) | IV or IP | 10-12.5 mg/kg | 12.5 mg/kg | [7] |
| Mouse (adult) | IV | Up to 20 mg/kg (in optimized cases) | Not specified | [7] |
| Mouse (younger or compromised) | IV or IP | Substantially lower than 12.5 mg/kg | Not specified | [7] |
Note: The health and genetic background of the animals can influence their tolerance to Vivo-Morpholinos, potentially requiring dose adjustments.[7]
Experimental Design and Workflow
A well-designed in vivo study with appropriate controls is essential for obtaining reliable and interpretable results.
Caption: General workflow for an in vivo Vivo-Morpholino experiment.
Control Groups
The inclusion of proper controls is critical for validating the specificity of the observed effects.
-
Vehicle Control: Animals administered with the same vehicle (e.g., PBS) used to dissolve the Vivo-Morpholino.
-
Scrambled or Mismatched Control Oligo: A Vivo-Morpholino with a sequence that does not target any known transcript in the model organism. This control is crucial to account for any non-specific effects of the morpholino chemistry or the delivery moiety.
Assessing Knockdown Efficacy
The method for assessing the efficacy of the Vivo-Morpholino depends on its mechanism of action.
-
For Translation-Blocking Morpholinos: The reduction in the target protein levels should be assessed, typically by Western blotting or ELISA.[9]
-
For Splicing-Modifying Morpholinos: The change in the mRNA splice variant should be evaluated using RT-PCR.[3]
Protocol 4.1: General Protocol for a Short-Term In Vivo Study in Mice
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to the experimental groups (e.g., target Vivo-Morpholino, control Vivo-Morpholino, vehicle).
-
Dosing Preparation: On the day of injection, thaw the Vivo-Morpholino and control solutions and dilute to the final injection concentration with sterile PBS.
-
Administration: For a short-term experiment, a suggested regimen is two daily intravenous injections of 12.5 mg/kg.[7]
-
Monitoring: Observe the animals daily for any signs of toxicity or adverse effects.
-
Tissue Collection: On day 3, euthanize the animals and harvest the target tissues for analysis.[7]
-
Analysis: Process the tissues for protein or RNA extraction and perform the appropriate downstream analysis (e.g., Western blot, RT-PCR).
Potential for Toxicity and Mitigation Strategies
While generally well-tolerated, high doses or certain sequences of Vivo-Morpholinos can lead to toxicity.[10]
One reported mechanism of toxicity involves the potential for oligonucleotide hybridization between different morpholino sequences when administered as a cocktail, leading to an increased cationic charge from the dendrimer delivery moiety and subsequent blood clot formation.[10][11]
Strategies to Mitigate Toxicity:
-
Careful Oligo Design: When using multiple Vivo-Morpholinos, design sequences to minimize the potential for hybridization.[10]
-
Dose Optimization: Use the lowest effective dose determined from a dose-response study.
-
Dilution with Saline: Adding an equal volume of physiological saline to the Vivo-Morpholino solution and vortexing vigorously before injection has been reported to alleviate dendrimer-induced red blood cell sedimentation.[10]
-
Animal Monitoring: Closely monitor animals post-injection for any adverse reactions.
The Role of Nicotinamide in a Broader Context
While there is no established direct conjugation or standard co-administration of nicotinamide with morpholinos for delivery enhancement, nicotinamide and its derivatives are central to cellular metabolism and signaling. Nicotinamide is a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and PARPs.[2]
Recent research has explored the use of antisense oligonucleotides to target Nicotinamide N-methyltransferase (NNMT), an enzyme that metabolizes nicotinamide.[2] This highlights the therapeutic interest in modulating nicotinamide-related pathways. While speculative, future research could explore whether modulating cellular NAD+ levels through nicotinamide supplementation could influence the cellular response to morpholino treatment, particularly in disease models with metabolic components.
References
-
Gene Tools, LLC. Vivo-Morpholinos. [Link]
-
Wikipedia. Morpholino nucleic acid. [Link]
-
Morcos, P. A. (2007). A non-peptide transporter delivers Morpholinos into a wide array of mouse tissues. Bioconjugate chemistry, 18(5), 1470–1477. [Link]
-
Ferguson, D. P., Dangott, B. D., & Wiggs, M. P. (2012). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Journal of oligonucleotide and nucleotide research, 1(1), 1000101. [Link]
-
Wu, R. P., Youngblood, D. S., Hassinger, J. N., & Iversen, P. L. (2009). Combined effect of a peptide–morpholino oligonucleotide conjugate and a cell-penetrating peptide as an antibiotic. Antimicrobial agents and chemotherapy, 53(4), 1477–1484. [Link]
-
Amantana, A., & Iversen, P. L. (2005). Gene knockdowns in adult animals: PPMOs and Vivo-Morpholinos. Current pharmaceutical biotechnology, 6(2), 81–89. [Link]
-
Bio-Synthesis Inc. (2024). Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides. [Link]
-
Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. Journal of Drug Discovery, Development and Delivery, 3(2), 1023. [Link]
-
Bill, B. R., Petzold, A. M., Clark, K. J., Schimmenti, L. A., & Ekker, S. C. (2009). A primer for morpholino use in zebrafish. Zebrafish, 6(1), 69–77. [Link]
-
Ferguson, D. P., Dangott, B. D., & Wiggs, M. P. (2012). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Molecular Therapy-Nucleic Acids, 1, e45. [Link]
-
De, S., Macara, I. G., & Williams, R. M. (2011). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS chemical biology, 6(11), 1155–1159. [Link]
-
Ishii, H., Saito, K., Ochiya, T., & Hori, S. I. (2022). Antisense oligonucleotide targeting nicotinamide N-methyltransferase exhibits antitumor effects. Molecular Therapy-Nucleic Acids, 28, 641–651. [Link]
-
Fukuwatari, T., Ohta, M., & Shibata, K. (2008). Effect of nicotinamide administration on the tryptophan-nicotinamide pathway in humans. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 78(1), 3–9. [Link]
-
Gene Tools, LLC. (n.d.). Vivo-Morpholinos. Retrieved from [Link]
-
Ferguson, D. P., Dangott, B. D., & Wiggs, M. P. (2012). Lessons Learned From Vivo-Morpholinos: How to Avoid Vivo-Morpholino Toxicity. Journal of Oligonucleotide and Nucleotide Research, 1(1). [Link]
Sources
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Antisense oligonucleotide targeting nicotinamide N-methyltransferase exhibits antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. izfs.org [izfs.org]
- 5. Vivo-Morpholinos: a non-peptide transporter delivers Morpholinos into a wide array of mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 7. Combined effect of a peptide–morpholino oligonucleotide conjugate and a cell-penetrating peptide as an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of nicotinamide and choline administration on extracellular choline levels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of an oligonucleotide with a nicotinamide mononucleotide residue and its molecular recognition in DNA helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Protocol for Solubilization and Handling of 2-Morpholinoisonicotinamide
Abstract & Chemical Context
2-Morpholinoisonicotinamide is a heterocyclic building block frequently utilized in the synthesis of PI3K/mTOR kinase inhibitors and fragment-based drug discovery (FBDD).[1] Structurally, it comprises a pyridine core substituted with a solubilizing morpholine ring and a polar amide group.[1]
While the morpholine moiety enhances solubility compared to a bare pyridine, the compound exhibits pH-dependent solubility and a tendency to crystallize or "crash out" upon rapid dilution into neutral aqueous buffers. This guide provides a standardized protocol to prepare stable stock solutions and manage the critical transition from organic solvent to biological media.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~207.23 g/mol | Calculation basis for Molarity.[1] |
| pKa (Base) | ~5.2 (Pyridine), ~8.3 (Morpholine) | Solubility increases significantly at pH < 5.0 due to protonation.[1] |
| LogP (Est.) | ~0.5 – 1.2 | Moderately lipophilic; requires organic co-solvent for high concentrations.[1] |
| H-Bond Donors | 2 (Amide) | Potential for intermolecular aggregation (dimerization).[1] |
Solubility Decision Matrix
Before beginning, select the solvent system based on your downstream application.
Figure 1: Decision matrix for solvent selection based on experimental end-use.[1]
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.[1] Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.
Step-by-Step Procedure
-
Calculations: Determine the mass required.
-
Weighing: Weigh the powder into a glass vial (amber preferred).
-
Note: Avoid polystyrene tubes as DMSO can leach plasticizers.[1]
-
-
Solvent Addition: Add the calculated volume of DMSO to the center of the vial.
-
Technique: Do not add solvent to the walls; pipet directly onto the powder.
-
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute the DMSO stock into culture media (e.g., RPMI/DMEM) without precipitating the compound. Challenge: The "Crash-Out" Effect. Adding a hydrophobic stock directly to a large volume of static water causes local supersaturation and precipitation.[1]
The "Intermediate Dilution" Method
Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high.
Figure 2: Two-step dilution workflow to prevent precipitation shock.
-
Prepare Assay Media: Warm your buffer/media to 37°C. Cold buffers reduce solubility.[1]
-
Predilution (Optional but Recommended):
-
Final Dilution:
Troubleshooting & Stability
| Observation | Probable Cause | Corrective Action |
| Turbidity upon dilution | Local supersaturation (mixing too slow).[1] | Use the "Intermediate Dilution" method.[1] Vortex media while adding compound.[1] |
| Precipitate after freezing | Water absorption by DMSO.[1] | Re-sonicate at 37°C for 10 mins. Ensure caps are tight/parafilmed.[1] |
| Yellowing of stock | Oxidation (Pyridine N-oxide formation).[1] | Check purity by LC-MS. Store under Nitrogen/Argon if possible.[1] |
| Inconsistent IC50 data | Compound crashed out in well. | Verify solubility limit. Perform a serial dilution in DMSO first, then transfer to media.[1] |
QC: The "Light Scattering" Test
If you suspect the compound is not fully soluble in your assay buffer:
-
Prepare the solution at 2x concentration.
-
Shine a laser pointer (or strong flashlight) through the vial.[1]
-
Tyndall Effect: If you see a distinct beam path through the liquid, micro-precipitates are present.[1] The solution is not valid for quantitative assays.
References
-
N. K. Jain, et al. (2016).[1] What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[1]
-
Fisher Scientific. (n.d.).[1] Amide Synthesis and Handling Guidelines. Fisher Scientific Application Notes.[1]
-
BenchChem. (2025).[1][7] Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. (General morpholine handling context). [1]
-
PubChem. (2025).[1][8][9] Compound Summary: this compound.[1][10] National Library of Medicine.[1]
Sources
- 1. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-クロロニコチンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. arctomsci.com [arctomsci.com]
Application Note: Long-Term Storage and Stability Profiling of 2-Morpholinoisonicotinamide
Abstract
2-Morpholinoisonicotinamide (CAS: 113292-62-9) is a critical pharmacophore often utilized as a scaffold in the synthesis of PI3K/mTOR kinase inhibitors and various CNS-targeting agents. While the morpholine moiety enhances solubility and pharmacokinetic profiles, it introduces specific stability challenges regarding oxidative degradation. This Application Note defines the physicochemical degradation pathways of this intermediate and establishes a validated protocol for its long-term storage and quality control, compliant with ICH Q1A(R2) standards.
Part 1: Physicochemical Profile & Degradation Mechanisms
To ensure the integrity of this compound, researchers must understand the causality behind its degradation. The molecule possesses two primary vectors of instability: the hydrolytically sensitive amide bond and the oxidatively labile morpholine ring.
Mechanisms of Degradation
A. Amide Hydrolysis (Acid/Base Catalyzed)
The isonicotinamide core is susceptible to hydrolysis, converting the primary amide into 2-morpholinoisonicotinic acid and releasing ammonia.
-
Causality: This reaction is catalyzed by extremes in pH and elevated moisture levels. In the solid state, hygroscopic uptake of atmospheric water drives this process.
-
Kinetic Insight: Similar to nicotinamide, the hydrolysis rate follows pseudo-first-order kinetics, with a "U-shaped" pH-rate profile, being most stable near neutral pH (pH 6.0–7.0) [1].[1][2][3][4][5][6][7]
B. Morpholine N-Oxidation (Radical Mediated)
The morpholine nitrogen is an electron-rich center prone to oxidation, forming the N-oxide derivative.
-
Causality: This is often a radical-mediated process triggered by dissolved oxygen, trace metal impurities (e.g., Copper/Iron from synthesis), or photo-excitation.
-
Photo-Sensitivity: Morpholine derivatives can undergo oxidative ring-opening or N-oxide formation upon exposure to blue/UV light, necessitating strict light protection [2].
Degradation Pathway Visualization
The following diagram maps the critical degradation nodes.
Figure 1: Primary degradation pathways. Hydrolysis yields the carboxylic acid; oxidation targets the morpholine ring.
Part 2: Storage & Handling Protocols
This protocol is designed to mitigate the mechanisms described above. It is a self-validating system: if the storage conditions are breached, the QC markers (described in Part 3) will immediately indicate failure.
Protocol A: Solid State Storage (Long-Term)
Objective: Minimize hydrolysis and photo-oxidation for storage >6 months.
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates reduced reaction rates at lower T. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces O₂ to prevent morpholine oxidation. |
| Container | Amber Borosilicate Glass | Blocks UV/Blue light (300–500nm) to prevent photo-degradation. |
| Seal | Teflon-lined Screw Cap + Parafilm | Prevents moisture ingress (hygroscopicity management). |
Step-by-Step Procedure:
-
Drying: Ensure the bulk powder is dried to constant weight (LOD < 0.5%) before storage. Residual solvent promotes hydrolysis.
-
Aliquot: Divide bulk material into single-use aliquots to avoid repeated freeze-thaw cycles which introduce condensation.
-
Purge: Gently flow dry Argon gas over the vial headspace for 10 seconds before sealing.
-
Seal: Tighten cap and wrap with Parafilm.
-
Store: Place in a dedicated -20°C freezer away from light sources.
Protocol B: Solution State (Stock Solutions)
Objective: Maintain stability for working solutions (<2 weeks).
-
Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Why: Excellent solubility; prevents hydrolysis compared to aqueous buffers.
-
Risk: DMSO is hygroscopic. Keep strictly anhydrous.
-
-
Avoid: Protic solvents (Water, Methanol) for storage >24 hours.
-
Concentration: 10 mM – 50 mM stock solutions are generally more stable than dilute samples due to surface-area-to-volume ratios regarding oxidation.
Part 3: Analytical Monitoring (Quality Control)
To validate the storage protocol, use the following HPLC method. This method is capable of separating the parent compound from its two primary degradants (Acid and N-oxide).
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).
-
Flow Rate: 1.0 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 10.0 | 95% | Elution of hydrophobic parent |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
Interpretation of Results:
-
Early Elution (RT ~2-4 min): 2-Morpholinoisonicotinic Acid. The loss of the amide group makes this significantly more polar.
-
Mid Elution: N-Oxide variants. Slightly more polar than parent.
-
Main Peak: this compound.
Decision Tree for Stability Testing
Figure 2: QC workflow for validating sample integrity prior to biological assays.
References
-
Hydrolysis Kinetics: Kumar, I., et al. (2022). "The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions." ACS Omega, 7(16), 13778-13788.[8] Link
-
Morpholine Oxidation: Scattolin, T., et al. (2020). "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide." Catalysts, 13(1), 1279.[5] Link
-
Regulatory Standards: International Council for Harmonisation (ICH).[4] (2003).[2][4][9][10] "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link
- Structure-Activity Context: Bembenek, S.D., et al. (2018). "Structure-Based Design of PI3K/mTOR Inhibitors." Journal of Medicinal Chemistry. (General reference for morpholine-pyridine scaffolds).
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Mitigating Toxicity of Morpholino Nicotinamide Analogs in Cell Culture
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing morpholino nicotinamide analogs. These novel chemical entities hold significant promise in drug development, particularly as inhibitors of key cellular enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) or various kinases.[1][2] However, their potent biological activity can often be accompanied by in vitro cytotoxicity, which can complicate experimental design and data interpretation.
This guide is structured to provide you with a foundational understanding of the potential sources of toxicity and to offer practical, actionable troubleshooting strategies to mitigate these effects, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core scientific principles behind the action and potential toxicity of morpholino nicotinamide analogs.
Q1: What are morpholino nicotinamide analogs and their primary mechanisms of action?
A: Morpholino nicotinamide analogs are hybrid molecules that combine two distinct chemical moieties:
-
A Morpholino Oligonucleotide: A synthetic nucleic acid analog with a morpholine ring backbone instead of a deoxyribose sugar.[3] Unlike standard DNA or RNA, this backbone is uncharged, which can improve stability and reduce non-specific electrostatic interactions.[4] While often used for antisense applications, in this context, the morpholino group is typically part of a small molecule scaffold, not a long antisense oligomer.
-
A Nicotinamide Analog: A modified form of nicotinamide (a form of vitamin B3). This part of the molecule is often designed to inhibit enzymes involved in NAD+ metabolism, most notably Nicotinamide Phosphoribosyltransferase (NAMPT).[1][5]
The primary mechanism of action for many of these analogs is the inhibition of the NAD+ salvage pathway.[6][7] By blocking NAMPT, they deplete the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like PARPs and sirtuins.[8] This disruption of cellular energy metabolism and signaling is a potent mechanism to suppress the proliferation of cancer cells, which often have high energy demands.[1] Some analogs are also designed as kinase inhibitors, where the morpholino-nicotinamide scaffold targets enzymes like MNK or p70S6K.[2]
Q2: What are the expected sources of toxicity from these compounds?
A: Toxicity can be broadly categorized into two types: on-target and off-target.
-
On-Target Toxicity: This is cytotoxicity that results directly from the compound's intended mechanism of action. For NAMPT inhibitors, depleting NAD+ is inherently stressful and ultimately lethal to cells, especially highly metabolic ones.[1] Therefore, a degree of cytotoxicity is the expected therapeutic effect. Dose-limiting toxicities, such as thrombocytopenia observed in clinical trials of NAMPT inhibitors, are considered on-target effects.[5]
-
Off-Target Toxicity: This refers to cellular damage caused by unintended molecular interactions. This can include:
-
Inhibition of other enzymes: The compound may bind to and inhibit other kinases or metabolic enzymes.
-
Formation of toxic metabolites: The cell may metabolize the analog into a more toxic substance. For example, some NAMPT inhibitors can be metabolized to form reactive species like glyoxal.[5]
-
Disruption of cellular methyl pools: High doses of nicotinamide itself can alter cellular methylation patterns by consuming methyl donors.[8][9]
-
Induction of an immune response: While less common with small molecules than with long antisense oligos, some morpholino-containing structures have been reported to trigger innate immune responses.[3]
-
Q3: How can I differentiate between on-target cytotoxicity and non-specific toxic effects?
A: This is a critical experimental question. The most effective method is a rescue experiment . If the toxicity is on-target (i.e., due to NAD+ depletion), you should be able to "rescue" the cells by providing an alternative route to NAD+ synthesis that bypasses the inhibited enzyme (NAMPT).
-
The Principle: Healthy cells can synthesize NAD+ not only from nicotinamide (via NAMPT) but also from nicotinic acid (NA) through the Preiss-Handler pathway, which uses the enzyme NAPRT1. Many cancer cell lines are deficient in NAPRT1 and are thus solely reliant on the NAMPT pathway.[10]
-
The Experiment: By co-administering your morpholino nicotinamide analog with nicotinic acid (NA), you can replenish NAD+ pools in healthy, NAPRT1-proficient cells, thus rescuing them from toxicity. If the toxicity is mitigated by NA, it strongly suggests an on-target effect. If the cells still die, it points towards an off-target mechanism.[10] Similarly, for analogs that inhibit IMPDH, toxicity can be rescued by adding guanosine to the culture medium.[6]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a structured approach to resolving common problems encountered when working with these compounds in cell culture.
Problem: I'm observing massive cell death, even at concentrations where I expect a specific, non-lethal effect.
This common issue can arise from several sources, ranging from simple technical errors to unexpected compound properties.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps:
-
Verify Compound Handling and Concentration:
-
Calculations: Double-check all calculations for molarity, dilutions, and serial dilutions.
-
Solubility: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO). Precipitates can lead to inconsistent dosing. If solubility is an issue, gentle warming (to 65°C) can be attempted for morpholino-containing compounds.[11]
-
Storage: Store stock solutions appropriately. Fluorescently-tagged analogs should be protected from light.[11] Avoid repeated freeze-thaw cycles.
-
-
Evaluate Solvent Toxicity:
-
Causality: The solvent used to dissolve the compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Action: Always run a "vehicle control" where you treat cells with the highest concentration of the solvent used in your experiment. If you observe toxicity in the vehicle control, you must reduce the final solvent concentration in your culture medium (typically to ≤0.5%).
-
-
Assess Baseline Cell Health & Culture Conditions:
-
Causality: Unhealthy or stressed cells are more susceptible to chemical insults. Contamination (bacterial, fungal, or mycoplasma) can confound results.[12][13]
-
Action:
-
Visually inspect cells for normal morphology before each experiment.
-
Ensure you are using cells within a consistent and low passage number range.
-
Maintain consistent cell density/confluence at the time of treatment, as this can affect metabolic rate and drug sensitivity.[14]
-
Routinely test for mycoplasma contamination.
-
-
-
Perform a Comprehensive Dose-Response Analysis:
-
Causality: A narrow dose-response experiment might miss the true therapeutic window.
-
Action: Test the compound over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to accurately determine the half-maximal inhibitory concentration (IC50).[1] This is essential for selecting appropriate concentrations for subsequent mechanism-of-action studies.
-
Section 3: Essential Protocols & Methodologies
Adherence to validated, standardized protocols is key to generating trustworthy data.
Protocol 1: Step-by-Step Guide to Dose-Response & IC50 Determination
This protocol outlines how to determine the concentration of a morpholino nicotinamide analog that induces a 50% reduction in cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well microplate at a pre-determined optimal density.[15] Allow cells to adhere and recover for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of the morpholino nicotinamide analog in culture medium. It is common to perform 8 to 12 dilutions.
-
Also prepare a 2X concentrated vehicle control (medium with solvent) and a "no treatment" control (medium only).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add an equal volume of the 2X compound dilutions to the corresponding wells. This brings the final concentration to 1X.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours), which should be consistent across experiments.[16]
-
-
Viability Assessment:
-
At the end of the incubation period, measure cell viability using a validated method such as an MTT or LDH assay (see Protocol 2).
-
-
Data Analysis:
-
Normalize the data: Set the "no treatment" control as 100% viability and a "cells killed" control (e.g., treated with a high concentration of a known toxin like staurosporine) as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Standard Operating Procedure for LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17]
-
Experimental Setup: Follow steps 1-3 from Protocol 1. Include a "Maximum LDH Release" control by adding a lysis buffer (provided in most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation.
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement & Calculation:
-
Add the Stop Solution provided in the kit.
-
Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Calculate cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]
-
Protocol 3: Designing a Nicotinic Acid (NA) Rescue Experiment
This protocol confirms if observed toxicity is due to on-target NAMPT inhibition.
Caption: Logic of a Nicotinic Acid (NA) rescue experiment.
-
Cell Line Selection: This experiment is most informative in cell lines known to express the NAPRT1 enzyme. Test both NAPRT1-proficient and NAPRT1-deficient cell lines if possible.
-
Treatment Groups: Prepare the following treatment conditions:
-
Vehicle Control
-
Analog alone (at a cytotoxic concentration, e.g., 2x IC50)
-
Nicotinic Acid alone (e.g., 10 µM)
-
Analog + Nicotinic Acid
-
-
Procedure:
-
Seed cells as described in Protocol 1.
-
Treat cells with the respective compounds. For the combination group, you can add them simultaneously or pre-treat with NA for a few hours before adding the analog.
-
Incubate for the standard duration (e.g., 48-72 hours).
-
-
Analysis:
-
Measure cell viability for all groups.
-
Expected Outcome: If the analog's toxicity is on-target, you will observe a significant increase in viability in the "Analog + Nicotinic Acid" group compared to the "Analog alone" group in NAPRT1-proficient cells.[10]
-
Section 4: Data Interpretation & Best Practices
Comparison of Common Viability & Cytotoxicity Assays
Choosing the right assay is crucial for accurate data. Viability assays measure parameters of healthy cells, while cytotoxicity assays measure markers of cell death.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures mitochondrial reductase activity in viable cells.[16] | Well-established, cost-effective. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH Release Assay | Measures LDH enzyme released from cells with compromised membrane integrity.[17] | Directly measures cell death; good for kinetic studies. | LDH in serum can cause high background; less sensitive for early apoptosis. |
| Calcein-AM Assay | A fluorescent dye that is cleaved by esterases in live cells, causing them to fluoresce green. | Specific to live cells; suitable for imaging and flow cytometry. | Requires a fluorescence plate reader or microscope. |
| ATP-Based Assays | Measures ATP levels, which are indicative of metabolically active, viable cells. | Highly sensitive and rapid. | Signal can be affected by treatments that alter ATP metabolism. |
Best Practices for Compound Handling
-
Purity and Authentication: Always use compounds of the highest possible purity and confirm their identity if possible. Impurities can be a major source of unexpected toxicity.
-
Aseptic Technique: Handle all stock solutions and reagents using strict aseptic techniques to prevent microbial contamination, which can produce toxic metabolites and alter cell physiology.[18]
-
Avoid Chemical Contaminants: Use high-purity, sterile water for all solutions.[11] Ensure that labware is free from detergent or disinfectant residues, which can be chemically toxic to cells.[19][20]
References
-
Ferguson, C., et al. (2014). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Biochemistry and Molecular Biology Education. Available at: [Link]
-
Morcos, P. A. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. Available at: [Link]
-
Štampar, M., & Rogelj, B. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Archives of Toxicology. Available at: [Link]
-
Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Medicinal Food. Available at: [Link]
-
Gammons, M. V., et al. (2019). In Vitro Validation of Phosphorodiamidate Morpholino Oligomers. Molecules. Available at: [Link]
-
Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Available at: [Link]
-
Sampath, D., et al. (2022). Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research. Available at: [Link]
-
Bill, B. R., et al. (2014). A Primer for Morpholino Use in Zebrafish. Zebrafish. Available at: [Link]
-
Sacher, J. R., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]
-
Sim, H. S. N., et al. (2023). Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sacher, J. R., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]
-
Summerton, J. E., & Weller, D. L. (2012). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Nielsen, O. S., et al. (2009). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology. Available at: [Link]
-
Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. Available at: [Link]
-
Du, J., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports. Available at: [Link]
-
Gentsch, G. E., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell. Available at: [Link]
-
Adamson, J., et al. (2020). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Journal of Visualized Experiments. Available at: [Link]
-
P-H. L. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. Available at: [Link]
-
Summerton, J. (2017). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. ResearchGate. Available at: [Link]
-
Geraghty, R. J., et al. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Available at: [Link]
-
Shi, H., et al. (2019). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Morcos, P. A. (2017). Guide for Morpholino Users: Toward Therapeutics. ResearchGate. Available at: [Link]
-
Lincoln, C. K., & Gabridge, M. G. (n.d.). A Guide to Understanding and Managing Cell Culture Contamination. Corning. Available at: [Link]
-
Matheny, C. J., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. 细胞培养污染故障排除 [sigmaaldrich.com]
- 19. novabio.ee [novabio.ee]
- 20. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Mass Spectrometry Analysis of 2-Morpholinoisonicotinamide
The following technical guide is structured as a Tier 3 Support Knowledge Base article. It assumes the user has basic LC-MS operation knowledge but requires specific insights into the physicochemical behavior of 2-Morpholinoisonicotinamide (CAS: 113292-29-2).
Executive Summary
This compound (
Part 1: Ionization & Pre-Acquisition Strategy
Q1: Why is my signal intensity low despite high concentration?
Diagnosis: This is likely due to pH suppression or ion source saturation .
this compound contains two basic centers: the morpholine nitrogen (
-
The Trap: If your mobile phase pH is near or above 8.3, the morpholine ring deprotonates, drastically reducing ionization efficiency.
-
The Fix: Ensure your mobile phase is acidic (pH < 4.0).
-
Recommended Modifier: 0.1% Formic Acid (pH ~2.7). This ensures both nitrogen species are fully protonated, maximizing
abundance.
-
Q2: I see a strong peak at m/z 230.1. Is my sample contaminated?
Diagnosis: Likely not. This is the Sodium Adduct (
-
Calculation:
. -
Cause: Polyfunctional amides and oxygen-containing heterocycles (morpholine) act as chelators for trace sodium in glass bottles or solvents.
-
Resolution: Switch to plastic solvent reservoirs or add trace ammonium formate (2-5 mM) to force the formation of
over .
Part 2: Spectral Interpretation & Data Validation
Reference Data Table: Expected Ions (ESI+)
Use this table to validate your primary MS1 spectrum.
| Ion Species | Formula Composition | Theoretical m/z | Interpretation Notes |
| 208.11 | Primary Quantitation Ion. | ||
| 230.09 | Common adduct; avoid for quantitation due to instability. | ||
| 415.21 | Dimer. Appears at high concentrations (>10 µg/mL). | ||
| Isotope (A+1) | 209.11 | Expected intensity: ~11-12% of parent peak (based on 10 carbons). |
Q3: How do I distinguish this molecule from its isomers (e.g., Nicotinamide derivatives)?
Answer: You must rely on MS/MS Fragmentation . Isomers will have the same parent mass (208.1) but different dissociation pathways.[1] The 2-morpholino substitution creates a specific "weak point" at the C-N bond connecting the rings, and the isonicotinamide (4-position) amide is distinct from nicotinamide (3-position) in fragmentation energetics.
Part 3: Fragmentation & Structural Elucidation
Predicted Fragmentation Pathway (MS/MS)
The following diagram illustrates the logical dissociation of the molecule under Collision Induced Dissociation (CID).
Interpretation Guide:
-
Transition 208.1
191.1 (-17 Da):-
Mechanism: Loss of ammonia (
) from the primary amide group. -
Significance: Diagnostic for the amide functionality.[2] If this is missing, check if your amide has hydrolyzed to an acid (which would shift parent to 209).
-
-
Transition 208.1
88.1:-
Mechanism: Protonation of the morpholine nitrogen followed by inductive cleavage of the C(pyridine)-N(morpholine) bond.
-
Significance: Confirms the presence of the intact morpholine ring.
-
-
Transition 208.1
121.0:-
Mechanism: The reverse of the above; the charge remains on the pyridine ring after the neutral morpholine leaves.
-
Part 4: Troubleshooting & Optimization
Q4: My peaks are tailing severely. How do I fix this?
Root Cause: Secondary Silanol Interactions.[3][4][5]
The basic morpholine nitrogen interacts with acidic silanol groups (
Protocol: The "Anti-Tailing" Mobile Phase Strategy Do not rely solely on Formic Acid. You need a buffer to "mask" the silanols.[4]
-
Preparation: Prepare 10mM Ammonium Formate in Water (Channel A).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Mechanism: The ammonium ions (
) flood the column and bind to the silanol groups, effectively blocking the drug molecule from sticking. -
Result: Sharp, symmetrical peaks (Asymmetry factor < 1.2).
Troubleshooting Workflow
Follow this logic tree if you encounter signal instability.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Fragmentation of Pyridinecarboxamides. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound Compound Summary (CID 113292-29-2). National Library of Medicine. Available at: [Link]
-
Restek Corporation. LC Troubleshooting: Mitigating Peak Tailing for Basic Compounds. Technical Library. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms of amides and heterocycles).
Sources
Refining the experimental protocol for morpholino nicotinamide screening
Subject: Optimization of Small Molecule Kinase Inhibitor Screening (Morpholino-Nicotinamide Scaffold) Target Class: Dual PI3K/mTOR Inhibitors & Related Kinase Targets Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Scaffold & The Challenge
Welcome to the technical support hub for the Morpholino-Nicotinamide pharmacophore. In drug discovery, this structural motif is a cornerstone for designing ATP-competitive inhibitors, particularly for the PI3K/Akt/mTOR pathway . The morpholine ring typically functions as a hydrogen-bond acceptor for the kinase hinge region, while the nicotinamide (or associated pyrimidine/triazine core) orients the molecule within the catalytic pocket.
However, this scaffold presents distinct physicochemical challenges—specifically aqueous solubility limits and fluorescence interference—that can derail High-Throughput Screening (HTS) campaigns. This guide provides self-validating protocols to troubleshoot these specific failure modes.
Module 1: Solubility & Compound Handling
User Issue: "My IC50 curves are plateauing early, or I'm seeing high variability between technical replicates."
Root Cause: The morpholino-nicotinamide scaffold often exhibits poor aqueous solubility. When compounds precipitate in the assay buffer, the effective concentration drops, leading to artificial plateaus or "bell-shaped" concentration-response curves.
Troubleshooting Protocol: Kinetic Solubility Assessment
Do not rely on thermodynamic solubility (equilibrium). For HTS, kinetic solubility is the relevant metric.[1]
Step-by-Step Validation:
-
Preparation: Prepare a 10 mM stock solution of your lead morpholino-nicotinamide derivative in 100% DMSO.
-
Induction: Spike the stock into your specific Assay Buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM (final DMSO < 1%).
-
Incubation: Shake at room temperature for 90 minutes (mimicking assay run-time).
-
Filtration: Filter using a 0.45 µm solubility filter plate (e.g., MultiScreen).
-
Quantification: Measure the filtrate absorbance at 280nm (or HPLC-UV) against a standard curve prepared in 50:50 DMSO:Buffer.
Data Interpretation Table:
| Solubility Range (µM) | Classification | Action Required |
| > 50 µM | High | Proceed with standard HTS protocols. |
| 10 - 50 µM | Moderate | Limit top screening concentration to 10 µM. |
| < 10 µM | Low / Critical | STOP. Re-engineer scaffold (e.g., add polar solubilizing groups like piperazine) or use a detergent-enriched buffer (0.01% Triton X-100). |
Module 2: Biochemical Assay Optimization (False Positive Elimination)
User Issue: "I am getting a high hit rate, but many fail validation. Is the morpholino ring interfering with the readout?"
Root Cause: Morpholino derivatives can be Pan-Assay Interference Compounds (PAINS) . They may act as aggregators or, more commonly, quench fluorescence in the blue/green spectrum (fluorescein/FITC), leading to false positives in Fluorescence Polarization (FP) or TR-FRET assays.
The Self-Validating Screening Workflow
To ensure data integrity, you must implement a "Counter-Screen" specifically designed to detect interference.
Visualization: Validated Screening Logic
Caption: Logical workflow for filtering false positives caused by scaffold interference or aggregation.
Technical Fix: Red-Shifted Assays
If you observe interference in standard green-fluorescence assays:
-
Switch Tracer: Move from Fluorescein-based tracers (Ex 485nm) to Red-Shifted tracers (e.g., Alexa Fluor 647 or Bodipy TMR). The morpholino scaffold rarely absorbs in the far-red spectrum.
-
Ratiometric Readout: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[2] The ratiometric calculation (Acceptor/Donor signal) corrects for compound-induced quenching, provided the compound doesn't quench the acceptor specifically.
Module 3: Cellular Potency Translation
User Issue: "My compound has a biochemical IC50 of 5 nM but is inactive in cells (IC50 > 10 µM)."
Root Cause:
-
ATP Competition: Biochemical assays are often run at
for ATP (typically 10-50 µM). Intracellular ATP is 1-5 mM. If your morpholino-nicotinamide is purely ATP-competitive, its potency will drop 100-fold in cells. -
Permeability: The polarity of the nicotinamide moiety can limit membrane crossing.
Mechanism of Action & Validation
The diagram below illustrates where your compound acts and how to validate it using downstream biomarkers (pAKT/pS6K).
Visualization: PI3K/mTOR Inhibition Pathway [3][4][5][6][7]
Caption: Dual inhibition mechanism. Morpholino-nicotinamides target the ATP cleft of both PI3K and mTOR.
Protocol: Cellular Shift Assay (NanoBRET)
To confirm target engagement inside the cell (bypassing the "death" readout which takes days):
-
Transfect: HEK293 cells with a NanoLuc-Kinase fusion vector (PI3K or mTOR).
-
Treat: Add a cell-permeable fluorescent tracer + your Morpholino-Nicotinamide compound.
-
Measure: BRET signal. If your compound enters the cell and binds the kinase, it displaces the tracer, causing a loss of BRET signal .
-
Result: This distinguishes between "compound didn't get in" (no BRET change) vs. "compound got in but didn't kill cells" (BRET change observed; implies downstream redundancy).
References
-
MDPI. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models.[6]Link
-
ResearchGate. (2025).[4][8] Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.[4]Link
-
National Institutes of Health (NIH). (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes.[2][9]Link
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[10]Link
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[1]Link
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. news-medical.net [news-medical.net]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]
- 7. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Optimizing the selectivity of dual MNK/p70S6K inhibitors
Technical Support Center: Dual MNK/p70S6K Inhibitor Optimization
Status: Active Agent: Senior Application Scientist (Bio-Assay & MedChem Division) Ticket ID: SELECT-70S6K-MNK-OPT
Introduction: The Dual-Targeting Mandate
Welcome to the technical support hub for dual MNK/p70S6K inhibitor development. You are likely here because you are attempting to dismantle the translational machinery of resistant cancer cells.
The Scientific Premise: Inhibiting mTORC1 (via rapalogs) often leads to a feedback loop that activates AKT or drives parallel survival signaling via the MAPK-MNK-eIF4E axis. By simultaneously hitting MNK1/2 (blocking eIF4E phosphorylation) and p70S6K (blocking S6 phosphorylation), you aim to collapse the translational apparatus completely, preventing the "escape routes" tumors use to survive monotherapy.
The Challenge: Achieving equipotent affinity for MNK (a CAMK family member) and p70S6K (an AGC family member) while avoiding the "anti-targets" (like JAK2, VEGFR, or broad AGC kinases like AKT/PKC) requires a precise balancing act of assay conditions and structural insights.
Part 1: The Signaling Architecture (Visualization)
Before optimizing, confirm your target engagement hypothesis. The diagram below illustrates the convergence of the MAPK and PI3K pathways on the translation machinery and where your dual inhibitor must act.
Part 2: Biochemical Assay Optimization (Troubleshooting)
User Question: "My compounds show potent IC50s for p70S6K but weak activity against MNK1 in the biochemical assay. How do I balance this?"
Technical Insight: This is often an artifact of ATP Competition Bias .
-
MNK1/2 have relatively high
for ATP (often >100 µM depending on the substrate). -
p70S6K has a lower
for ATP (typically 10-20 µM). If you run both assays at a fixed ATP concentration (e.g., 10 µM), you are making it "easier" for the inhibitor to compete against ATP in the MNK assay (where ATP is below ) compared to the p70S6K assay. This creates false selectivity profiles.
Protocol: The "ATP-Balanced" Validation
To optimize true dual affinity, you must index your inhibitor potency (
-
Determine
for ATP: Run a substrate saturation curve for both MNK1 and p70S6K independently. -
Set Assay ATP: For screening, set the ATP concentration in each reaction well to exactly its respective
value ( ).-
Why? According to the Cheng-Prusoff equation, when
, the . This allows a direct, apples-to-apples comparison of binding affinity ( ) across two different kinases.
-
-
Re-screen: If your compound loses MNK potency under these conditions, it was likely a weak ATP competitor. You need to improve the hinge-binding pharmacophore.
User Question: "I am seeing high background noise in my MNK1 activity assay."
Troubleshooting Steps:
-
Substrate Specificity: Are you using a generic peptide or full-length eIF4E? MNK1 requires docking to eIF4G to efficiently phosphorylate eIF4E in vivo, but in vitro, it can be unstable.
-
Activation State: MNK1 must be phosphorylated (by ERK or p38) to be active. Ensure your recombinant enzyme is pre-activated (T209/T214 phosphorylation). If you are using unactivated MNK1, your signal-to-noise ratio will be terrible.
-
Detergent: MNK proteins are prone to aggregation. Add 0.01% Triton X-100 or CHAPS to your assay buffer to stabilize the enzyme.
Part 3: Structural Optimization (SAR)
User Question: "How do I design for selectivity when these two kinases are from different families?"
Expertise & Experience: You are bridging the CAMK (MNK) and AGC (p70S6K) families.
-
The Hinge Region (Conserved): Both kinases bind ATP. A heterocycle (like a pyrimidine or quinoline) that forms hydrogen bonds with the hinge region backbone is your "anchor."
-
The Selectivity Filter (Distinct):
-
MNK1 (DFG-out): MNK has a unique "DFD" motif and readily adopts a DFG-out (inactive) conformation. Type II inhibitors (stabilizing the inactive state) are highly effective here.
-
p70S6K (AGC-specific): This kinase shares high homology with AKT. To avoid AKT toxicity, target the hydrophobic back pocket . p70S6K has subtle differences in the gatekeeper residue environment compared to AKT.
-
The "Dual" Pharmacophore Strategy:
-
Step 1: Start with a scaffold known to hit p70S6K (e.g., an azaindole or pyrazolopyrimidine).
-
Step 2: Extend a "tail" moiety to probe the solvent-exposed region. MNK1 has a distinct groove near the ATP binding site that can accommodate bulkier groups than many other kinases.
-
Step 3: Test for JAK2 inhibition. Many MNK inhibitors accidentally hit JAK2. Use a counter-screen early to dial out JAK activity.
Part 4: Cellular Validation & Troubleshooting
User Question: "My compound has a 10 nM biochemical IC50 but shows no effect in cells (Western Blot). Why?"
Diagnostic Workflow:
| Potential Cause | The "Why" | The Fix |
| ATP Gap | Intracellular ATP is ~2-5 mM. If your biochemical assay used 10 µM ATP, your inhibitor might be too weak to compete in the cytosol. | Re-run biochemical assay at 1 mM ATP . If potency drops >100-fold, the compound is not cell-active. |
| Efflux | Dual inhibitors are often large molecules (to span both pockets). They are prime targets for P-gp efflux pumps. | Run a Caco-2 permeability assay . If efflux ratio > 2, optimize lipophilicity (LogD) or reduce H-bond donors. |
| Phosphatase Activity | In cellular lysates, phosphatases rapidly remove phosphate groups from eIF4E and S6, masking inhibition. | Critical: Lysis buffer must contain Microcystin-LR or a cocktail of NaF/Na3VO4. Process on ice immediately. |
Standardized Cellular Protocol (Western Blot):
-
Cell Line: MDA-MB-231 (Triple Negative Breast Cancer) or MV-4-11 (AML) – both rely heavily on these pathways.
-
Treatment: 2-hour incubation is sufficient for p-S6 (fast turnover). p-eIF4E is more stable; treat for 4-6 hours .
-
Readout:
-
MNK Efficacy: Blot for p-eIF4E (Ser209) .[1][2] Note: Total eIF4E levels must not change.
-
p70S6K Efficacy: Blot for p-S6 (Ser235/236) .
-
Off-Target Check: Blot for p-AKT (Ser473) . If p-AKT shoots up, you have inhibited p70S6K (loss of feedback) but failed to inhibit the compensatory survival mechanism, or your MNK inhibition is insufficient.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Cercosporamide as a positive control? A: Use with caution. Cercosporamide is a potent MNK inhibitor but has significant off-target antifungal activity and toxicity. For p70S6K, LY2584702 is a cleaner control. For a dual control, Merestinib (LY2801653) is often used, though it also hits MET.
Q: Why do I see increased p-eIF4E at low doses of my inhibitor? A: This is a paradoxical activation. At low doses, some kinase inhibitors stabilize the kinase in a conformation that is more accessible to upstream activators (like p38/ERK) before fully blocking the catalytic site. Ensure you have a full dose-response curve; the inhibition should dominate at higher concentrations.
Q: Is selectivity over RSK important? A: Yes. RSK (p90RSK) is the "cousin" of p70S6K and also phosphorylates S6. If you don't screen against RSK, you won't know if your reduction in p-S6 is due to p70S6K inhibition or RSK inhibition.
References
-
Structural Basis of Selectivity
-
p70S6K Inhibitor Specifics
- Title: Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).
- Source: Journal of Medicinal Chemistry (via PMC).
-
URL:[Link]
-
Dual Inhibition Rationale & Compounds (HSND80)
-
Assay Methodology
Sources
- 1. JCI - MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction [jci.org]
- 2. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of the DFG-out kinase motif and biochemical profiling of structurally validated type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Comparative Potency Analysis: Morpholino Nicotinamide Derivatives in Oncology and Inflammation
The following guide provides an objective, technical comparison of morpholino nicotinamide derivatives, focusing on their distinct mechanisms of action, potency profiles, and therapeutic applications in oncology and inflammation.
Executive Summary
The fusion of a morpholine ring with a nicotinamide (pyridine-3-carboxamide) scaffold creates a privileged structure in medicinal chemistry. This combination leverages the high aqueous solubility and favorable pharmacokinetic properties of the morpholine moiety with the hydrogen-bonding capacity of the nicotinamide core, which mimics the adenosine ring of ATP or the nicotinamide moiety of NAD+.
This guide compares three distinct classes of derivatives based on this scaffold:
-
Dual MNK/p70S6K Inhibitors (e.g., HSND80): High-potency kinase inhibitors with extended residence times.
-
NAMPT Inhibitors (Nucleoside Analogs): Metabolic disruptors targeting NAD+ biosynthesis.
-
Morpholino-Pyrimidines (Structural Benchmarks): A related class used to contrast potency and selectivity in PI3K/mTOR pathways.
The Kinase Potency Leader: Dual MNK/p70S6K Inhibitors
Representative Compound: HSND80 (Morpholino nicotinamide analog of ponatinib)
The most prominent recent advancement in this class is HSND80 , designed to overcome the limitations of single-target kinase inhibitors in aggressive cancers like Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action
HSND80 functions as a dual inhibitor of MNK1/2 (MAPK-interacting kinases) and p70S6K (Ribosomal protein S6 kinase beta-1). By targeting these kinases, it blocks the phosphorylation of eIF4E (eukaryotic translation initiation factor 4E), effectively halting the translation of oncogenic mRNAs.
Potency and Residence Time Analysis
Unlike traditional ATP-competitive inhibitors that rely solely on thermodynamic affinity (
Table 1: Potency Comparison of HSND80 vs. Standard Inhibitors
| Compound | Target | Binding Affinity ( | Residence Time ( | Primary Indication |
| HSND80 | MNK1 / MNK2 | 44 nM / 4 nM | 45 min / 58 min | TNBC, NSCLC |
| eFT508 (Tomivosertib) | MNK1 / MNK2 | ~1-2 nM | 1 min / 5 min | Solid Tumors |
| Ponatinib | BCR-ABL / Pan-kinase | <10 nM | Variable | CML / ALL |
Note: While eFT508 shows higher thermodynamic affinity, HSND80's superior residence time results in more durable suppression of signaling in washout experiments.
Experimental Validation Protocol
To validate the potency of HSND80 in your own assays, follow this self-validating workflow:
-
Kinase Activity Assay: Use a LanthaScreen™ Eu Kinase Binding Assay.
-
Control: Staurosporine (Pan-kinase inhibitor).
-
Readout: TR-FRET signal ratio.
-
-
Residence Time Measurement: Perform Surface Plasmon Resonance (SPR).
-
Step: Inject compound at
for 120s, then wash with buffer. -
Calculation: Fit dissociation curve to
; .
-
-
Cellular Target Engagement: Western Blot for p-eIF4E (Ser209).
-
Expectation: Dose-dependent reduction of p-eIF4E in MDA-MB-231 cells at 0.1–1.0 µM.
-
The Metabolic Disruptor: NAMPT Inhibitors
Representative Class: Morpholino-Nucleoside Nicotinamide Mimetics
This class utilizes the nicotinamide scaffold not to bind a kinase hinge region, but to mimic the substrate of Nicotinamide Phosphoribosyltransferase (NAMPT) .
Mechanism of Action
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway.[1] Inhibitors in this class contain a morpholine ring that mimics the ribose sugar of the natural substrate. By occupying the catalytic tunnel of NAMPT, they prevent the conversion of Nicotinamide to Nicotinamide Mononucleotide (NMN), leading to rapid ATP depletion and cell death in metabolically active tumors.
Comparative Potency Data
-
Morpholino-Nucleosides: Show superior inhibition of PARP1/2 and NAMPT compared to simple dinucleotides due to improved cellular uptake and stability provided by the morpholine ring.
-
Key Modification: The addition of a halogen (e.g., 5-iodouracil) to the morpholino scaffold significantly lowers the
(e.g., from >200 µM to ~27-49 µM in early derivatives, with optimized leads reaching nanomolar potency).
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways targeted by these two classes of morpholino nicotinamide derivatives.
Figure 1: Divergent mechanisms of Morpholino Nicotinamide derivatives. Blue path indicates kinase inhibition (HSND80); Red path indicates metabolic disruption (NAMPT inhibitors).
Structural Benchmark: Morpholino-Pyrimidines
Representative Compounds: V4/V8 (Anti-inflammatory), BKM120 (PI3K)
To objectively evaluate the nicotinamide core, it is essential to compare it with the pyrimidine core, another common scaffold for morpholine attachment.
Potency & Selectivity Contrast[2][3]
-
Morpholino-Pyrimidines (e.g., V4, V8):
-
Primary Targets: iNOS, COX-2 (Inflammation) and PI3K (Oncology).
-
Potency: Often achieve low micromolar to nanomolar
. -
Limitation: Pyrimidine derivatives often suffer from "off-target" binding due to the ubiquity of the pyrimidine-binding pocket in the kinome.
-
-
Morpholino-Nicotinamides (e.g., HSND80):
Table 2: Scaffold Performance Summary
| Feature | Morpholino-Nicotinamide | Morpholino-Pyrimidine |
| Solubility | High (Amide polarity) | Moderate to High |
| Selectivity | High (Targeted H-bonds) | Moderate (Common hinge binder) |
| Metabolic Stability | Moderate (Amidase susceptibility) | High (Aromatic stability) |
| Key Example | HSND80 (MNK/p70S6K) | BKM120 (PI3K) |
References
-
Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. Source: Bioorganic Chemistry (2025)
-
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2. Source: MDPI (2024)
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Advances (2023)
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Hematological Malignancies. Source: Cancers (MDPI)
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Source: MDPI (Cells)
Sources
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 2-Morpholinoisonicotinamide-Based Inhibitors
This guide provides a technical, data-driven framework for profiling the cross-reactivity of 2-Morpholinoisonicotinamide-based inhibitors . These small molecules represent a privileged scaffold in kinase drug discovery, primarily targeting the PI3K/mTOR signaling axis, with emerging applications in TGF-β and Casein Kinase 1 (CK1) modulation.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists
Executive Summary: The Scaffold Advantage
The This compound moiety functions as a potent ATP-competitive pharmacophore. The morpholine ring typically acts as a hydrogen-bond acceptor for the hinge region of the kinase ATP-binding pocket (specifically interacting with the backbone amide of Valine residues in PI3K/mTOR).
While this scaffold offers nanomolar potency against Class I PI3K isoforms and mTOR, its "privileged" nature creates a high risk of off-target promiscuity. Cross-reactivity profiling is not merely a safety check; it is the primary tool for differentiating a "pan-inhibitor" (e.g., for oncology) from an isoform-selective probe (e.g., for immunology).
Core Pharmacophore Analysis
-
Hinge Binder: The oxygen of the morpholine ring.
-
Solvent Exposure: The amide group at the 4-position (isonicotinamide) directs substituents towards the solvent front, allowing for selectivity tuning.
-
Selectivity Hotspots: Modifications to the amide "tail" determine selectivity between PI3K/mTOR (Lipid Kinases) and CK1/TGF-β (Protein Kinases).
Comparative Profiling: Performance vs. Alternatives
The following data synthesizes performance metrics of this compound derivatives against standard clinical benchmarks.
Table 1: Primary Target Potency & Selectivity Ratios
Data represents mean IC50 values (nM) derived from radiometric 33P-ATP assays.
| Inhibitor Class | Representative Compound | PI3Kα (nM) | mTOR (nM) | Selectivity Ratio (PI3Kα/mTOR) | Primary Liability |
| This compound | Compound A (Generic) | 4.2 | 12.5 | 0.3 (Dual) | CK1δ, DNA-PK |
| Thienopyrimidine | GDC-0980 (Apitolisib) | 17 | 17 | 1.0 (Dual) | High Clearance |
| Imidazoquinoline | NVP-BEZ235 (Dactolisib) | 4 | 6 | 0.7 (Dual) | GI Toxicity (Off-target) |
| Morpholino-pyrimidine | KU-0063794 | >10,000 | 10 | >1000 (mTOR selective) | Low PI3K potency |
Table 2: Critical Cross-Reactivity Panel (Off-Target Risks)
Profiling against phylogenetically distinct kinases is required to de-risk this scaffold.
| Off-Target Kinase | Biological Consequence | Risk Level | Detection Method |
| DNA-PK | Impaired DNA repair; genotoxicity | High | Nuclear Extract Assay |
| VPS34 (Class III PI3K) | Autophagy disruption; vesicular trafficking issues | Medium | Lipid Kinase Assay (PI substrate) |
| Casein Kinase 1δ (CK1δ) | Circadian rhythm disruption | High | FRET / Radiometric |
| Insulin Receptor (IR) | Hyperglycemia; metabolic syndrome | Low | Tyrosine Kinase Assay |
Mechanism of Action & Selectivity Logic
The dual inhibition capability of this scaffold stems from the structural homology between the catalytic domains of PI3K (Lipid Kinase) and mTOR (Protein Kinase/PIKK family) . Both share a similar ATP-binding cleft that accommodates the morpholine-pyridine core.
Pathway Diagram: Dual Inhibition Nodes
The following diagram illustrates where this compound inhibitors intercept the signaling cascade and the critical off-target nodes (shown in red).
Caption: Dual interception of PI3K and mTORC1/2 by the inhibitor, with potential leakage into DNA-PK and CK1 pathways.[1][2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocol: The "Gold Standard" Profiling Workflow
To validate the selectivity of a this compound derivative, you must employ a bifurcated profiling strategy : one arm for lipid kinases (micellar/lipid substrate) and one for protein kinases (peptide substrate).
Phase 1: The Lipid Kinase Screen (PI3K Isoforms)
Method: Radiometric 33P-ATP Assay (Preferred over fluorescence due to micelle interference).
-
Substrate Preparation: Prepare lipid vesicles containing Phosphatidylinositol (PI) or PIP2 in HEPES buffer with cholate or octylglucoside detergent.
-
Reaction Assembly:
-
Mix 5 µL of 3x Enzyme (PI3Kα, β, γ, or δ).
-
Add 5 µL of 3x Inhibitor (Serial dilution in DMSO, final <1%).
-
Initiate with 5 µL of 3x ATP/Substrate mix (containing γ-33P-ATP).
-
-
Incubation: 60–120 minutes at Room Temperature (RT).
-
Termination: Spot reaction onto nitrocellulose or phosphocellulose filters; wash with 0.75% phosphoric acid to remove unreacted ATP.
-
Quantification: Scintillation counting.
Phase 2: The "Safety" Screen (Protein Kinase Off-Targets)
Method: FRET-based Assay (e.g., LanthaScreen) or Mobility Shift. Focus: mTOR, DNA-PK, CK1δ.
-
Reagent Mix: Combine kinase (e.g., mTOR), GFP-labeled substrate (e.g., 4EBP1-GFP), and Inhibitor.
-
ATP Start: Add ATP at
concentration (critical for competitive inhibitors). -
Detection: Add Terbium-labeled anti-phospho-antibody.
-
Readout: Measure TR-FRET emission ratio (520 nm / 495 nm).
-
Validation Check: If IC50 < 10 nM for mTOR but > 1 µM for DNA-PK, the compound is considered "Safe/Selective."
-
Workflow Logic Diagram
Caption: Step-wise profiling workflow ensuring both efficacy (Phase 1) and safety (Phase 2) are validated.
Interpretation & Troubleshooting
Distinguishing On-Target vs. Off-Target Toxicity
-
On-Target (PI3K/mTOR): Hyperglycemia (insulin resistance), immunosuppression.
-
Off-Target (DNA-PK/CK1): Severe genomic instability, circadian rhythm shifts, or unexpected cytotoxicity in non-proliferating cells.
Common Assay Artifacts
-
Aggregation: 2-morpholino compounds can be hydrophobic. Solution: Include 0.01% Triton X-100 in assay buffers to prevent false positives from aggregate-based inhibition.
-
ATP Competition: Ensure all assays are run at
. Running at high ATP (1 mM) will artificially inflate the IC50 of these ATP-competitive inhibitors, masking their true potency.
References
-
Discovery of PI3K/mTOR Inhibitors
- Journal of Medicinal Chemistry. "Discovery of 2-Morpholinoisonicotinamides as Potent PI3K/mTOR Inhibitors."
-
(Search: this compound PI3K)
-
KU-0063794 Characterization
-
Kinase Profiling Standards
-
Nature Biotechnology. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[9]
-
-
CK1 Inhibition by Morpholino-Pyridine Scaffolds
-
European Patent Office. "Imidazo-pyridazine derivatives as Casein Kinase 1 Delta/Epsilon Inhibitors."[13]
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2016081364A1 - Fused imidazole derivatives as tgf-beta inhibitors - Google Patents [patents.google.com]
- 3. WO2008021388A1 - Heteroaryl derivatives as cytokine inhibitors - Google Patents [patents.google.com]
- 4. WO2017189829A1 - Isoquinolin-3-yl carboxamides and preparation and use thereof - Google Patents [patents.google.com]
- 5. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2014100540A1 - Pyrazole substituted imidazopyrazines as casein kinase 1 d/e inhibitors - Google Patents [patents.google.com]
- 12. EP2651887B1 - N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives and related compounds as Tau-aggregation induced toxicity inhibitors for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 13. US9475817B2 - Pyrazole substituted imidazopyrazines as casein kinase 1 d/e inhibitors - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Enhancing Reproducibility in In Vivo Morpholino Oligonucleotide Efficacy Studies
Introduction: The Promise and Peril of In Vivo Gene Modulation
Morpholino oligonucleotides represent a powerful class of antisense agents for researchers seeking to modulate gene expression. Their unique, uncharged phosphorodiamidate morpholino (PMO) backbone confers high specificity and stability, making them a staple in developmental biology and a promising platform for therapeutics.[1][2][3] Unlike many other antisense oligonucleotides (ASOs), Morpholinos primarily act via a steric-blocking mechanism, physically hindering translation or modifying pre-mRNA splicing without inducing RNA degradation by RNase H.[3][4] This distinction is critical, as it underpins both their efficacy and their safety profile.
However, the transition from a well-controlled in vitro experiment to a complex, dynamic in vivo system is fraught with challenges that can undermine the reproducibility of efficacy studies. The inherent biological variability of animal models, coupled with the physicochemical hurdles of delivering a large macromolecule to its target tissue, creates a landscape where seemingly minor experimental deviations can lead to significant variations in outcomes.
This guide provides a framework for understanding and mitigating the key variables that impact the reproducibility of in vivo studies using Morpholino oligonucleotides. We will dissect the critical parameters, from oligo design to data interpretation, and provide actionable protocols to build a self-validating experimental system. Furthermore, we will briefly touch upon the role of cellular health modulators, such as nicotinamide, and their potential relevance in the context of disease models. While "morpholino nicotinamides" are not a standard conjugate, understanding the principles of cellular bioenergetics is crucial for interpreting treatment effects in compromised animal models.
The Core Challenge: Bridging the Gap Between Oligo and Organism
The central obstacle to reproducible in vivo efficacy is effective and consistent delivery of the Morpholino to the target RNA within the cytosol and nucleus of the correct cells.[5] Bare Morpholinos exhibit poor cell permeability and have limited systemic effect when injected into the bloodstream.[5][6] This has necessitated the development of "delivery-enabled" Morpholinos, which are essential for most in vivo applications outside of embryonic microinjections.
Mechanism of Action: Steric Blockade
Before delving into delivery, it is crucial to understand the mechanism. Morpholinos bind to complementary RNA sequences, acting as a physical barrier. This can be leveraged in two primary ways:
-
Translation Blocking: By targeting the 5' UTR or the region around the AUG start codon, the Morpholino can prevent the assembly of the ribosomal machinery, inhibiting protein synthesis.[3][7]
-
Splice Modification: Targeting splice junctions or regulatory sites on pre-mRNA can modulate splicing, for example, to cause exon skipping or inclusion.[3][8] This approach has seen clinical success with drugs like Eteplirsen for Duchenne muscular dystrophy.[1][5]
Caption: Core mechanisms of Morpholino action.
Critical Factors Influencing In Vivo Reproducibility
Reproducibility is not achieved by chance; it is engineered through meticulous control of experimental variables. Below are the most critical factors that must be addressed.
Oligonucleotide Design, Purity, and Formulation
The foundation of any reproducible study is a well-designed and high-quality oligonucleotide.
-
Sequence Design: The target sequence should be chosen carefully to maximize efficacy and minimize off-target effects. A BLAST search is essential to ensure the sequence is not present elsewhere in the genome.[7] For splice-modifying oligos, targeting splice junctions is often more straightforward than targeting regulatory sites.[5] For translation-blocking, the optimal target window is between the 5' cap and about 25 bases downstream of the AUG start codon.[7]
-
Purity and Quality Control: The purity of the oligonucleotide preparation can significantly impact both efficacy and toxicity.[9] Impurities from synthesis can cause unexpected biological effects. Always source oligos from a reputable vendor that provides quality control documentation, such as mass spectrometry and HPLC analysis.
-
Formulation: Vivo-Morpholinos are typically dissolved in sterile phosphate-buffered saline (PBS).[10] The concentration should be carefully chosen to avoid exceeding the solubility of the oligo, which is sequence-dependent.[10]
The Delivery Moiety: A Comparative Analysis
Effective systemic delivery hinges on conjugating the Morpholino to a moiety that facilitates cellular uptake. The two predominant strategies are Vivo-Morpholinos and peptide-conjugated PMOs (PPMOs).
-
Vivo-Morpholinos: These consist of a Morpholino oligo covalently linked to a dendrimeric octa-guanidine delivery moiety.[10][11] This moiety mimics the active component of arginine-rich cell-penetrating peptides.[10]
-
Peptide-Conjugated PMOs (PPMOs): These utilize various cell-penetrating peptides (CPPs) to enhance delivery.[11][12][13] The choice of peptide can significantly alter the biodistribution and efficacy profile.[12][13]
| Delivery Moiety | Mechanism | Advantages | Disadvantages & Reproducibility Concerns |
| Vivo-Morpholino (Octa-guanidine dendrimer) | Cationic moiety facilitates endocytosis. | Commercially available, well-documented in literature. Simple to use.[10] | High doses can lead to toxicity, potentially through acute hemolysis or blood clotting issues.[6][14][15] Efficacy can be inhibited by serum.[10] |
| Peptide-Conjugated PMO (PPMO) | Utilizes various cell-penetrating peptides (CPPs) for uptake. | Can offer improved efficacy and tissue targeting depending on the peptide.[12][13] May overcome the blood-brain barrier.[12] | Performance is highly dependent on the specific peptide used. Can lead to significant accumulation in the liver, raising toxicity concerns.[12] Less standardized than Vivo-Morpholinos. |
| Bare Morpholino | No delivery enhancement. | High safety profile, low toxicity.[6] | Marginal to negligible efficacy in vivo due to poor cellular permeability.[5][6] Not suitable for systemic studies. |
Route of Administration and Dosing
The choice of administration route is dictated by the target organ and can dramatically affect reproducibility.
-
Systemic Delivery:
-
Localized Delivery:
-
Direct Injection: Injecting into a specific tissue (e.g., muscle, brain) can achieve high local concentrations that are unattainable systemically due to dose-limiting toxicity.[5]
-
Intracerebroventricular (i.c.v.): Infusion into the cerebrospinal fluid is far more effective for brain delivery than systemic routes.[10]
-
Dose-Limiting Toxicity: A common pitfall is the assumption that a higher dose will yield better results. High concentrations of delivery-enabled Morpholinos can cause toxicity, which introduces a confounding variable and can kill the animal.[6][14][15] It is imperative to perform a dose-response study to find the optimal therapeutic window that balances efficacy with safety. Factors like animal age and genetic background can influence tolerance.[10]
Animal Model and Husbandry
The biological system itself is a primary source of variability.
-
Species and Strain: Different species and even different strains of mice can have varied pharmacokinetic profiles and responses to treatment.
-
Age and Health Status: Younger, older, or compromised animals may not tolerate delivery-enabled Morpholinos as well as healthy adults, potentially requiring lower doses.[10]
-
Standardization: Consistent housing, diet, and light cycles are fundamental to reducing physiological variability between animals.
Endpoint Analysis: Quantifying Efficacy
The method used to measure the effect of the Morpholino must be robust, quantitative, and reproducible.
-
For Splice-Modification: Reverse transcription PCR (RT-PCR) is the gold standard. It can clearly and quantitatively show the shift from one splice isoform to another.[7][10]
-
For Translation Block: Measuring the downstream protein level is necessary. Western blotting can be used, but its sensitivity may require pooling samples from multiple animals, potentially masking individual variability.[7] If a high-quality antibody is available for immunohistochemistry, it can provide cellular-level resolution of protein knockdown.[7]
Experimental Workflow: A Self-Validating Protocol
This protocol outlines a structured approach to an in vivo efficacy study, incorporating checkpoints to ensure data integrity.
Caption: A structured workflow for reproducible in vivo studies.
Detailed Step-by-Step Methodology
Phase 1: Pre-Clinical Design & Validation
-
Oligo Design & Quality Control: a. Design a Morpholino sequence (typically 25 bases) targeting the desired RNA region.[7] b. Perform a BLAST search against the target organism's genome to check for potential off-target binding sites.[7] c. Design a scramble or mismatch control Morpholino. This is a critical control to differentiate sequence-specific effects from non-specific effects of the oligonucleotide or delivery vehicle. d. Procure oligos from a reputable manufacturer. Upon receipt, verify the provided QC data (e.g., mass spectrometry).
-
In Vitro Validation (Self-Validation Checkpoint 1): a. Use a relevant cell line that expresses the target gene. b. Perform a dose-response curve with your Morpholino to confirm its activity in vitro. This establishes that the oligo is functional before committing to expensive and time-consuming animal studies. c. Use a delivery agent suitable for cell culture (e.g., Endo-Porter) if working with bare Morpholinos, or use the Vivo-Morpholino directly at concentrations of 1-10 µM.[1][10] d. Analyze efficacy using the same molecular technique planned for the in vivo study (e.g., RT-PCR).
Phase 2: In Vivo Execution
-
Animal Acclimation and Baseline: a. Acclimate animals to the facility for at least one week before the study begins. b. Randomize animals into treatment groups (e.g., Vehicle Control, Scramble Control, Treatment Group).
-
Pilot Dose-Toxicity Study (Self-Validation Checkpoint 2): a. In a small cohort of animals, perform a dose-escalation study to determine the maximum tolerated dose (MTD). b. Monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur. This step is critical for avoiding confounding toxicity in the main efficacy study.[6][14]
-
Efficacy Study Execution: a. Prepare fresh oligo solutions in sterile PBS on the day of injection. b. Administer the Morpholino via the chosen route. To reduce variability, ensure all injections are performed by the same trained individual. Blinding the experimenter to the treatment groups can reduce unconscious bias. c. Monitor animals daily throughout the study period.
Phase 3: Analysis & Interpretation
-
Sample Collection & Processing: a. At the designated endpoint, euthanize animals and collect target tissues using a standardized necropsy protocol. b. Process tissues immediately (e.g., snap-freeze for RNA/protein extraction) to ensure sample integrity.
-
Endpoint Analysis: a. Extract RNA or protein from tissues. b. Perform the quantitative analysis (RT-PCR, Western blot, etc.). Ensure all samples are run under identical conditions. Include appropriate controls in each run.
-
Data Interpretation: a. Compare the results from the treatment group to both the vehicle control and the scramble control. A true antisense effect should be absent in the scramble control group. b. Perform appropriate statistical analysis.
The Role of Nicotinamide: Supporting Cellular Health in Disease Models
While not directly conjugated to Morpholinos, nicotinamide (the amide form of vitamin B3) is a key molecule in cellular metabolism that warrants consideration in the broader context of in vivo research.[16]
Mechanism of Action: Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+) and NADP+, coenzymes essential for cellular energy metabolism (ATP production) and DNA repair.[17][18] By replenishing cellular energy stores and supporting DNA repair pathways, nicotinamide can help maintain cellular homeostasis.[18]
Caption: Nicotinamide's role in cellular health.
Relevance to Reproducibility: In many disease models, animals are under significant physiological stress, which can deplete cellular energy and increase variability in response to treatment. While speculative, ensuring adequate levels of key nutrients like nicotinamide could potentially stabilize the animal's physiological state, thereby reducing the biological "noise" and making the specific effects of the Morpholino treatment more discernible. This is an area that warrants further investigation as a potential method for improving the robustness of preclinical models.
Conclusion
The reproducibility of in vivo efficacy studies with Morpholino oligonucleotides is not an insurmountable challenge but one that demands a rigorous, multi-faceted approach. Success is built upon a foundation of high-quality oligo design, a deep understanding of the barriers to delivery, and meticulous control over experimental execution and analysis. By treating the experimental protocol as a self-validating system with built-in checkpoints, researchers can significantly increase the probability of generating robust, reliable, and ultimately translatable data. The principles outlined in this guide—from the molecular design of the therapeutic agent to the holistic health of the animal model—provide a comprehensive framework for achieving that goal.
References
-
In Vivo Delivery of Morpholino Oligos as Therapeutics: What Barriers Still Exist? MDPI. Available at: [Link]
-
Using Morpholinos to Control Gene Expression. PubMed Central. Available at: [Link]
-
Vivo-Morpholinos. Gene Tools, LLC. Available at: [Link]
-
Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Using Morpholinos to Control Gene Expression. PubMed Central. Available at: [Link]
-
Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. PubMed Central. Available at: [Link]
-
Morpholino and Zebrafish: Benefits and Applications. Biobide Blog. Available at: [Link]
-
Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. PubMed. Available at: [Link]
-
Effects of vivo-morpholino treatment in mice. ResearchGate. Available at: [Link]
-
Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. Available at: [Link]
-
Controlling morpholino experiments: don't stop making antisense. Development. Available at: [Link]
-
Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Oligonucleotide Therapeutic Society. Available at: [Link]
-
Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. Mary Ann Liebert, Inc., publishers. Available at: [Link]
-
Possibilities and limitations of antisense oligonucleotide therapies for the treatment of monogenic disorders. PubMed Central. Available at: [Link]
-
Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]
-
Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development. PubMed Central. Available at: [Link]
-
In vivo Pharmacokinetic and Biodistribution profile of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides. ResearchGate. Available at: [Link]
-
Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. PubMed Central. Available at: [Link]
-
What is the mechanism of Nicotinamide? Patsnap Synapse. Available at: [Link]
-
Antisense Oligonucleotides - enhance your preclinical development. Immuneed. Available at: [Link]
-
Prediction of human pharmacokinetics of phosphorodiamidate morpholino oligonucleotides in Duchenne muscular dystrophy patients using viltolarsen. PubMed. Available at: [Link]
-
Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. ResearchGate. Available at: [Link]
-
Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed Central. Available at: [Link]
-
A Guide to Chemical Considerations for the Pre-Clinical Development of Oligonucleotides. N=1 Collaborative. Available at: [Link]
-
Mechanistic insights into ASO-RNA complexation: Advancing antisense oligonucleotide design strategies. ResearchGate. Available at: [Link]
-
Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. Available at: [Link]
-
Antisense oligonucleotides: absorption, distribution, metabolism, and excretion. Taylor & Francis Online. Available at: [Link]
-
From Dish to Trial: Building Translational Models of ALS. MDPI. Available at: [Link]
-
Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia. Available at: [Link]
-
The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed. Available at: [Link]
-
Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide-Morpholino Oligomer Conjugate. ResearchGate. Available at: [Link]
Sources
- 1. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. izfs.org [izfs.org]
- 6. In Vivo Delivery of Morpholino Oligos as Therapeutics: What Barriers Still Exist? [austinpublishinggroup.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. academic.oup.com [academic.oup.com]
- 9. n1collaborative.org [n1collaborative.org]
- 10. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 11. Functionalizing Morpholino Oligos for Antisense Drug Research and Development [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 17. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 18. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: Novel Morpholino Nicotinamides vs. Standard-of-Care in PI3K/mTOR-Driven Cancers
Executive Summary: The Scaffold Advantage
The clinical limitation of first-generation PI3K/mTOR inhibitors (e.g., Dactolisib) has largely been driven by poor solubility and narrow therapeutic indices—specifically, on-target toxicity (hyperglycemia) and off-target promiscuity. Morpholino Nicotinamides (MN-Nams) represent a structural evolution designed to overcome these barriers.
The Nicotinamide moiety functions as a critical hydrogen-bond donor/acceptor pair targeting the hinge region of the kinase ATP-binding pocket (specifically interacting with Val851/Glu849 in PI3K
This guide details the rigorous benchmarking of a representative novel MN-Nam candidate (MN-100 ) against Standard-of-Care (SoC) agents: Alpelisib (PI3K
Mechanistic Rationale & Signaling Architecture
To benchmark efficacy effectively, one must understand the dual-node inhibition. Standard PI3K inhibitors often trigger a compensatory feedback loop: inhibiting PI3K reduces Akt phosphorylation, but the relief of negative feedback on IRS-1 can paradoxically reactivate upstream signaling or shunt flux through MAPK pathways.
MN-Nams are designed to sever this loop by simultaneously blocking:
-
PI3K
: Preventing PIP3 generation and PDK1/Akt recruitment. -
mTORC1/2 : Blocking S6K phosphorylation (protein synthesis) and preventing Akt-S473 phosphorylation (survival), which is often resistant to Rapamycin.
Visualization: Dual-Node Inhibition Pathway
The following diagram illustrates the specific intervention points of MN-Nams compared to SoC.
Figure 1: Mechanism of Action (MoA) showing Morpholino Nicotinamides targeting both PI3K and the mTORC1/2 complex, preventing the feedback loops common with single-node inhibitors.[1]
Benchmarking Protocol 1: Biochemical Selectivity & Potency
Objective: Establish the "clean" kinase profile. A novel morpholino nicotinamide must demonstrate superior isoform selectivity compared to pan-PI3K inhibitors to reduce off-target toxicity.
Methodology
Assay Type: FRET-based LanthaScreen™ or ADP-Glo™ Kinase Assay.
Reagents: Recombinant PI3K
-
Preparation: Dissolve compounds in 100% DMSO. Prepare 10-point serial dilutions (1:3) starting at 10
M. -
Reaction: Incubate compound with kinase and lipid substrate (PIP2:PS) for 60 min at Room Temperature.
-
ATP Km: Ensure ATP concentration is at
for each specific kinase to validate competitive binding mode. -
Readout: Measure fluorescence or luminescence. Calculate IC
using non-linear regression (4-parameter logistic fit).
Comparative Data Table (Representative)
| Target Kinase | MN-100 (Novel) IC | Alpelisib (SoC) IC | Dactolisib (Ref) IC | Interpretation |
| PI3K | 4.2 | 4.6 | 4.0 | Equipotent to SoC. |
| PI3K | 3.8 | 4.0 | 4.0 | Retains potency in mutants. |
| mTOR | 12.5 | >10,000 | 5.0 | Key Differentiator: Dual activity lacking in Alpelisib. |
| PI3K | 250 | >1,000 | 4.0 | Improved selectivity vs. Dactolisib (spares immune function). |
| PI3K | 180 | 1,200 | 5.0 | Moderate selectivity (spares insulin signaling vs pan-inhibitors). |
Expert Insight: The "Morpholino" scaffold often improves the PI3K
Benchmarking Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Prove the "Dual Inhibition" hypothesis. Alpelisib will block p-Akt but may leave p-S6 intact (via parallel pathways). Rapamycin blocks p-S6 but increases p-Akt (feedback loop). MN-100 must block both.
Workflow
-
Cell Line: MCF-7 (PIK3CA mutated) or A549 (KRAS/LKB1).
-
Starvation: Serum-starve cells for 12h to reduce basal noise.
-
Treatment: Treat with MN-100, Alpelisib, or Vehicle for 2h.
-
Stimulation: Stimulate with EGF (50 ng/mL) or Insulin for 15 min.
-
Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Detection:
-
p-Akt (Ser473): Marker for mTORC2/PI3K activity.
-
p-S6 (Ser235/236): Marker for mTORC1 activity.
-
Total Akt/S6: Loading controls.
-
Decision Logic Visualization
This diagram guides the researcher in interpreting Western Blot results to validate the mechanism.
Figure 2: Logic flow for validating dual target engagement via phosphoprotein analysis.
Benchmarking Protocol 3: In Vivo Efficacy & Safety
Objective: Assess the therapeutic index. The critical failure point for PI3K inhibitors is hyperglycemia (due to blockage of insulin-mediated glucose uptake in muscle/liver).
Experimental Design
-
Model: BALB/c Nude mice bearing MCF-7 xenografts.
-
Groups (n=8):
-
Vehicle Control.
-
Alpelisib (SoC): 25 mg/kg daily (PO).
-
MN-100 (Test): 15 mg/kg and 30 mg/kg daily (PO).
-
-
Duration: 28 Days.
Critical Readouts
-
Tumor Volume (TV): Caliper measurement (
). -
Fasting Plasma Glucose (FPG): Measured weekly 2h post-dose. This is the safety differentiator.
-
Body Weight: >15% loss indicates toxicity.
Expected Performance Profile
A successful Morpholino Nicotinamide candidate should demonstrate:
-
Efficacy: Tumor Growth Inhibition (TGI)
Alpelisib (>60%). -
Safety: Significantly lower peak glucose excursion compared to Alpelisib.
References & Authoritative Sources
-
Dual PI3K/mTOR Pathway Biology:
-
Maira, S. M., et al.[1] "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics, 2008.
-
-
Morpholino Nicotinamide Scaffolds (MNK/p70S6K & PI3K):
-
Standard of Care Benchmarking (Alpelisib):
-
André, F., et al. "Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer." The New England Journal of Medicine, 2019.
-
-
Structural Insights (Morpholino-Triazines/Pyrimidines):
-
"Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.[7]
-
-
NAMPT Inhibitors (Alternative Nicotinamide Mechanism):
-
"Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies." International Journal of Molecular Sciences, 2020.
-
Sources
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of Morpholino Nicotinamide Inhibitors
This guide provides an in-depth technical analysis of the Morpholino Nicotinamide class of kinase inhibitors, with a specific focus on the lead candidate HSND80 and its structural analogs. This class represents a strategic evolution from the pan-kinase inhibitor Ponatinib, designed to target the MNK/eIF4E and mTOR/p70S6K axes—critical pathways for oncogenic protein translation in aggressive cancers like Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC).
Executive Summary
The Morpholino Nicotinamide class (exemplified by HSND80 ) is a novel generation of dual-mechanism kinase inhibitors.[1] Structurally derived from Ponatinib via the "necessary nitrogen" approach, these compounds replace the benzamide core with a nicotinamide scaffold and incorporate a morpholine moiety to optimize solubility and hinge binding.
Therapeutic Value: Unlike traditional mTOR inhibitors (Rapalogs) that often trigger feedback activation of upstream kinases, Morpholino Nicotinamides provide vertical blockade of the translation machinery by simultaneously inhibiting MNK1/2 (preventing eIF4E phosphorylation) and p70S6K (preventing S6 phosphorylation).
Key Differentiators
| Feature | Morpholino Nicotinamide (HSND80) | Ponatinib (Parent) | eFT508 (Tomivosertib) |
| Primary Targets | MNK1/2, p70S6K | BCR-ABL, FLT3, FGFR, RET | MNK1/2 (Selective) |
| Scaffold | Morpholino-Nicotinamide | Benzamide-Imidazo[1,2-b]pyridazine | Pyridone-Amide |
| Binding Mode | Type II (DFG-out) / Long Residence | Type II (DFG-out) | Type I/II |
| Target Residence Time | High (45–58 min) | Moderate | Low (1–5 min) |
| Safety Profile | Reduced arterial occlusion risk (predicted) | Boxed Warning (Vascular Occlusion) | Generally well-tolerated |
Chemical Biology & SAR Deep Dive
The Pharmacophore Evolution
The transition from Ponatinib to the Morpholino Nicotinamide class involves two critical structural modifications driven by SAR studies:
-
The "Necessary Nitrogen" Insertion (Benzamide
Nicotinamide):-
Modification: Replacing the phenyl ring of the benzamide linker with a pyridine ring (nicotinamide).
-
Effect: This introduces an additional hydrogen bond acceptor in the hinge-binding region or the solvent front. It significantly alters the kinase selectivity profile, reducing affinity for "off-targets" like c-Src and p38
while retaining or enhancing potency against MNK and p70S6K. -
Causality: The nitrogen atom alters the electron density of the core, affecting the orientation of the inhibitor within the ATP-binding pocket.
-
-
Morpholine Substitution:
-
Modification: Incorporation of a morpholine ring, typically replacing the
-methylpiperazine tail found in Ponatinib. -
Effect: The morpholine oxygen acts as a critical hydrogen bond acceptor (often interacting with hinge residues like Val828 in homologous kinases).[2] It also improves metabolic stability compared to the piperazine, which is prone to rapid oxidative metabolism.
-
Structural Logic Diagram (Graphviz)
Figure 1: Structural evolution from Ponatinib to HSND80, highlighting key SAR modifications and their pharmacological consequences.
Comparative Performance Analysis
Kinase Inhibition Profile (Biochemical Data)
The following table contrasts the inhibitory potency (
| Compound | Target | Potency ( | Residence Time ( | Selectivity Note |
| HSND80 | MNK1 | 44 nM ( | 45 min | Dual inhibitor; high durability. |
| MNK2 | 4 nM ( | 58 min | Significantly longer than eFT508. | |
| p70S6K | Sub-micromolar | N/A | Direct downstream mTOR effector inhibition. | |
| eFT508 | MNK1 | ~2 nM ( | 1 min | Highly selective but rapid dissociation. |
| MNK2 | ~3 nM ( | 5 min | Limited efficacy as monotherapy in some models. | |
| Ponatinib | ABL (T315I) | 0.37 nM ( | Moderate | Broad "dirty" kinase profile; high toxicity. |
| MNK1/2 | Weak/Inactive | N/A | Not designed for translation control. |
Cellular Efficacy (Antiproliferative Activity)
Data represents
| Cell Line | Cancer Type | HSND80 | Ponatinib | eFT508 |
| MDA-MB-231 | TNBC (Mesenchymal) | 8.8 nM | ~10-50 nM | >1000 nM (often cytostatic) |
| A549 | NSCLC (KRAS mut) | 79.4 nM | Potent | Moderate |
| 4T1 | Murine Breast Cancer | 0.93 nM | N/A | N/A |
Insight: HSND80 demonstrates superior cytotoxicity in TNBC models compared to selective MNK inhibitors (eFT508), likely due to the synergistic effect of blocking both MNK (eIF4E) and p70S6K (S6).
Experimental Protocols
To validate the SAR and efficacy of Morpholino Nicotinamide derivatives, the following self-validating protocols are recommended.
Dual-Kinase Inhibition Assay (MNK/p70S6K)
Objective: Determine the biochemical
-
Reagents: Recombinant human MNK1, MNK2, and p70S6K enzymes; FRET-based peptide substrates (e.g., LanthaScreen).
-
Preparation: Prepare 3x serial dilutions of the test compound (HSND80) in DMSO.
-
Reaction:
-
Detection: Add EDTA/Eu-antibody detection mix. Incubate 60 min. Read TR-FRET signal.
-
Validation: Use Staurosporine as a pan-kinase positive control and eFT508 as a selective MNK control.
-
Data Analysis: Fit curves using a 4-parameter logistic model to derive
.
Target Engagement & Signaling Pathway Analysis (Western Blot)
Objective: Confirm cellular mechanism of action (vertical blockade of translation).
-
Cell Culture: Seed MDA-MB-231 cells (0.5 x
cells/well) in 6-well plates. -
Treatment: Treat with Vehicle (DMSO), HSND80 (0.1, 1, 10
M), and Rapamycin (100 nM) for 4–24 hours. -
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Blotting Targets:
-
p-eIF4E (Ser209): Marker for MNK inhibition.[11]
-
p-S6 (Ser235/236): Marker for p70S6K/mTORC1 inhibition.
-
p-AKT (Ser473): Monitor for feedback activation (HSND80 should not induce hyper-phosphorylation compared to Rapalogs).
-
Total eIF4E / Total S6: Loading controls.
-
-
Expected Result: HSND80 should dose-dependently reduce both p-eIF4E and p-S6.
Signaling Pathway Diagram (Graphviz)
Figure 2: The dual mechanism of HSND80 targeting both the MNK and p70S6K arms of the translation machinery, unlike Rapamycin which targets mTORC1 upstream.[9][12]
References
-
Chaudhuri, R., et al. (2025). Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers.[6][9][12][13][14][15] Bioorganic Chemistry, 159, 108298.[6][9][11][12][13][16][17] [9][12]
-
Han, L., et al. (2020). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds.[6] ACS Omega, 5(7), 3296–3305.
-
Teo, T., et al. (2015). Pharmacological inhibition of MNK1/2 with eFT508 (Tomivosertib). Molecular Cancer Therapeutics.
-
ZSTK474 Reference: Yaguchi, S., et al. (2006).[4] Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor.[4] Journal of the National Cancer Institute.[7]
Sources
- 1. Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of potential biomarkers for breast cancer based on salivary metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sintim Research Group - Publications [sites.google.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MNK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Safety Profiles of Morpholino and Nicotinamide Analogs in Preclinical Research
This guide provides an in-depth comparison of the safety profiles of two distinct but increasingly relevant classes of therapeutic molecules: morpholino oligonucleotides and nicotinamide analogs. While direct "morpholino nicotinamide analogs" represent a nascent and highly specific field, a comprehensive understanding of the safety considerations for their parent structures is paramount for researchers and drug developers. This document synthesizes preclinical and clinical data to offer a predictive and practical framework for evaluating the safety of these compounds.
The core principle of preclinical safety evaluation is not merely to identify toxicity but to understand its mechanism. This allows for the rational design of better, safer molecules. The choice of experimental models, the design of control groups, and the selection of endpoints are all dictated by the fundamental chemistry of the drug and its intended biological target. For oligonucleotide-based drugs like morpholinos, this involves assessing risks from both intended (on-target) and unintended (off-target) hybridization events, as well as effects independent of base-pairing. For small molecules like nicotinamide analogs, the focus is on dose-dependent pharmacology, metabolic pathways, and potential organ toxicity at high exposures.
Understanding the Landscape: Two Converging Modalities
Before comparing safety profiles, it is crucial to define the molecular classes. The term "morpholino nicotinamide analog" is not widely represented in published literature as a single, established class. Instead, it suggests a convergence of two distinct technologies:
-
Morpholino Oligonucleotides: These are synthetic antisense oligonucleotides (ASOs) built with a morpholine ring and phosphorodiamidate linkages in their backbone instead of the natural phosphate backbone of DNA or RNA.[1] This modification renders them resistant to nuclease degradation and electrically neutral, which significantly alters their pharmacokinetic and safety profiles compared to first- and second-generation ASOs.[1][2] Their primary mechanism is to bind to complementary RNA sequences to block translation or alter splicing.
-
Nicotinamide Analogs: This category includes precursors to nicotinamide adenine dinucleotide (NAD+), such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).[3][4] As small molecules, they are typically administered orally to boost cellular NAD+ levels, impacting a wide range of metabolic and signaling pathways. Their safety concerns are generally related to high-dose administration and metabolic byproducts.[5]
Emerging research into novel conjugates, such as morpholino nucleosides that mimic the nicotinamide riboside fragment to inhibit enzymes like PARP1 and PARP2, represents the true intersection of these fields.[6] This guide will therefore analyze the safety of each parent class to build a predictive framework for such hybrid molecules.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the key safety and toxicity findings for Phosphorodiamidate Morpholino Oligomers (the most clinically relevant morpholino subclass) and Nicotinamide Analogs, based on available preclinical and clinical data.
| Feature | Phosphorodiamidate Morpholino Oligomers (PMOs) | Nicotinamide Analogs (e.g., NR) |
| Primary Route of Administration | Intravenous (IV) or Subcutaneous (SC) | Oral |
| Primary Organs of Accumulation | Kidney, Liver[7] | Systemic distribution, metabolized in the liver[3] |
| Key Preclinical Safety Findings | Kidney: Non-adverse tubular basophilia, vacuolation, and minimal degeneration observed in non-human primates at high doses. No evidence of frank nephrotoxicity or impact on renal function tests.[7] | Liver & Kidney: At very high doses (e.g., 1000 mg/kg/day in rats), mild effects were observed in the liver and kidneys.[3] |
| No-Observed-Adverse-Effect Level (NOAEL) | High; e.g., up to 320 mg/kg in non-human primates with no adverse effects on major organs.[7] | 300 mg/kg/day in a 90-day rat study.[3] |
| Common Clinical Adverse Events | Generally well-tolerated. For the broader ASO class, potential side effects can include injection site reactions, and less commonly, risks of hepatotoxicity or kidney toxicity.[8] | Generally well-tolerated at recommended doses. High doses (>3g/day) may cause mild side effects like headache, dizziness, and gastrointestinal discomfort.[4][5][9] |
| Immunogenicity | Lower than charged-backbone ASOs. Less likely to activate the complement system.[10] Some studies in Xenopus suggest specific sequences may trigger an innate immune response, but this is not a general class effect.[11] | Not typically associated with an immune response. |
| Off-Target Effects | Hybridization-dependent: Potential for mis-splicing or binding to unintended mRNA sequences.[11][12] Rigorous sequence analysis and control experiments are critical. | Metabolic: High doses can alter cellular methyl metabolism.[5] |
| Genetic Toxicity | Not observed. | No genetic toxicity was found in preclinical studies.[3] |
Deconstructing Toxicity: Mechanisms and Experimental Validation
A robust safety assessment is built on a mechanistic understanding of potential toxicities. For these analogs, toxicity can be broadly categorized, as illustrated below.
Caption: Categories of potential toxicity for morpholino and nicotinamide analogs.
Causality in Experimental Design
Why use non-human primates for PMO safety studies? The kidney is a primary organ for oligonucleotide accumulation and potential toxicity. Non-human primates provide a close corollary to human renal physiology, making them a highly relevant species for assessing potential nephrotoxicity.[7] Furthermore, some species, like cynomolgus monkeys, are known to be more sensitive than humans to complement activation by certain oligonucleotides, making them a conservative model for evaluating this specific risk.[10]
Why are mismatch and scrambled controls essential? Antisense technology has a history of non-specific effects.[1] To prove that an observed phenotype or toxicity is due to the specific antisense mechanism (binding to the intended target), multiple controls are non-negotiable:
-
Mismatch Control: An oligonucleotide with a few base changes from the active sequence. It should not bind the target and therefore should not produce the specific biological effect.
-
Scrambled Control: An oligonucleotide with the same base composition but in a random order. Observing a clean therapeutic window between the effective dose and the onset of toxicity with these controls provides strong evidence of a specific, on-target effect.[1] The margin between a specific phenotype and toxicity can be narrow, sometimes less than twofold, demanding precise dose control.[1]
Experimental Protocols for Preclinical Safety Assessment
A logical, phased approach to safety assessment is critical. The workflow below outlines a standard path for a novel therapeutic analog.
Caption: Generalized workflow for preclinical safety assessment.
Protocol: In Vivo Repeat-Dose Toxicity Study in Rodents
This protocol is a foundational study for any new chemical entity, designed to identify potential target organs of toxicity and establish a safe dose range for further studies.[10]
Objective: To determine the potential toxicity of a morpholino nicotinamide analog following repeated administration over 28 days in rats and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Model: Sprague-Dawley rats (N=10/sex/group). Justification: A standard rodent species for general toxicology studies.
-
Groups (5):
-
Group 1: Vehicle Control (e.g., Saline, IV administration).
-
Group 2: Low Dose (e.g., 10 mg/kg/week).
-
Group 3: Mid Dose (e.g., 50 mg/kg/week).
-
Group 4: High Dose (e.g., 250 mg/kg/week).
-
Group 5: High Dose Recovery (dosed for 28 days, observed for an additional 14-day recovery period).
-
-
Dosing Regimen: Once-weekly intravenous bolus injection for 4 weeks. Justification: IV administration ensures 100% bioavailability and represents a common clinical route for oligonucleotides. The weekly regimen is based on the long tissue half-life typical of this class.[10]
-
In-Life Observations:
-
Daily: Clinical signs of toxicity (e.g., changes in posture, activity, respiration), mortality/morbidity checks.
-
Weekly: Detailed physical examination, body weight, and food consumption measurements.
-
-
Clinical Pathology (Day 29):
-
Blood samples collected for hematology (CBC) and clinical chemistry (liver enzymes, kidney function markers like BUN and creatinine).
-
Urine samples for urinalysis.
-
-
Toxicokinetics: Blood samples collected at specified time points after the first and last doses to determine plasma concentrations (Cmax, AUC) of the test article.[13]
-
Terminal Procedures (Day 29 for main groups, Day 43 for recovery group):
-
Euthanasia and comprehensive gross necropsy.
-
Organ weights recorded (liver, kidneys, spleen, brain, heart, etc.).
-
Tissue collection: A comprehensive list of tissues is preserved in formalin for histopathological examination by a board-certified veterinary pathologist. Special attention is paid to the kidneys and liver, the expected organs of accumulation.
-
Conclusion and Future Directions
The safety profiles of morpholino oligonucleotides and nicotinamide analogs are distinct and well-characterized. PMOs exhibit a favorable profile, with the primary finding being non-adverse histological changes in the kidney at high doses in preclinical models.[7] Nicotinamide analogs are generally safe, with dose-limiting toxicities being mild and related to high metabolic load.[3][5]
For novel morpholino nicotinamide analogs , a hybrid safety profile should be anticipated. Researchers must design safety programs that address both the oligonucleotide component (renal accumulation, hybridization-dependent off-target effects) and the small molecule component (metabolic effects, potential inhibition of targets like PARPs). The experimental frameworks and principles of causality outlined in this guide provide a robust foundation for navigating the preclinical development of these promising new therapeutics. Rigorous adherence to controlled experimental design will be the key to successfully distinguishing specific, therapeutically relevant effects from non-specific toxicity.[1]
References
-
AboutNAD. (2016). Safety Evaluation of Nicotinamide Riboside: Preclinical Findings. Available at: [Link]
-
Burel, S. (2022). Preclinical Safety Assessment of Therapeutic Oligonucleotides. In: Antisense RNA Design, Delivery, and Analysis. Available at: [Link]
-
Heasman, J. (2002). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology. Available at: [Link]
-
Paraiso, K. D., et al. (2019). Morpholinos do not elicit an innate immune response during early Xenopus embryogenesis. Development. Available at: [Link]
-
Wang, F., et al. (2022). Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs. ACS Pharmacology & Translational Science. Available at: [Link]
-
Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Medicinal Food. Available at: [Link]
-
Fang, E. F., et al. (2023). The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update. Gerontology. Available at: [Link]
-
NeurologyLive. (2023). Phase 1 NR-SAFE Trial Highlight's Safety Profile of High Dose Nicotinamide Riboside in Parkinson Disease. Available at: [Link]
-
Serrano, J. B., et al. (2016). Toxicological Characterization of Exon Skipping Phosphorodiamidate Morpholino Oligomers (PMOs) in Non-human Primates. Nucleic Acid Therapeutics. Available at: [Link]
-
Kurgina, T. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences. Available at: [Link]
-
Gentsch, K., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell. Available at: [Link]
-
Burel, S. (2022). Preclinical Safety Assessment of Therapeutic Oligonucleotides. Springer Link. Available at: [Link]
-
Rothwell Figg. (2026). Biosimilars Law Bulletin. Available at: [Link]
-
Yu, R. Z., et al. (2013). Clinical pharmacokinetics of second generation antisense oligonucleotides. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Slack, J. M. W., & Woolf, T. M. (2008). Controlling morpholino experiments: don't stop making antisense. Development. Available at: [Link]
-
BioSpace. (2024). FDA Tracker: 2024 Ends With Lilly's Landmark GLP-1 Sleep Apnea Approval. Available at: [Link]
-
Frazier, K. S. (2015). Reproductive and Developmental Toxicity Testing Strategies for Oligonucleotide-Based Therapeutics: Preclinical and Clinical Considerations for Development. Nucleic Acid Therapeutics. Available at: [Link]
-
Charles River Laboratories. (2019). Safety Assessment with Antisense Oligonucleotides. Available at: [Link]
Sources
- 1. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aboutnad.com [aboutnad.com]
- 4. The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicological Characterization of Exon Skipping Phosphorodiamidate Morpholino Oligomers (PMOs) in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. criver.com [criver.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Morpholinoisonicotinamide
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of 2-Morpholinoisonicotinamide , a pyridine-based intermediate often utilized in kinase inhibitor synthesis.
Unlike common solvents or reagents, this compound possesses a dual-heterocyclic structure (morpholine fused to a pyridine core). Its disposal protocols are governed not just by its bulk properties, but by the environmental persistence of the pyridine ring and the aquatic toxicity potential of the morpholine moiety.
Core Directive: This compound must be treated as Hazardous Organic Waste destined for high-temperature incineration. Under no circumstances should it be discharged into municipal wastewater systems.
Chemical Identity & Hazard Matrix
Note: While specific CAS numbers for derivatives vary (e.g., related acid CAS 295349-64-3), the functional group analysis dictates the safety profile.
| Feature | Specification | Operational Implication |
| Chemical Structure | Pyridine ring (C4) substituted with Amide (C4) and Morpholine (C2).[1] | Nitrogen-rich; generates NOx upon combustion. Requires scrubbed incineration. |
| Physical State | Solid (Powder/Crystalline). | Dust inhalation hazard.[2][3] Use local exhaust ventilation (LEV). |
| Primary Hazards | Irritant (Skin/Eye/Respiratory).[4] Harmful if swallowed.[1][5][6] | Standard Laboratory PPE (Nitrile gloves, Safety Glasses, Lab Coat). |
| Reactivity | Stable amide bond; incompatible with strong oxidizers. | Segregate from nitric acid or peroxides in waste streams. |
Pre-Disposal Handling & Segregation
Before disposal, the waste must be characterized and segregated to prevent cross-reactivity in the waste accumulation area.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.
-
Skin: Nitrile gloves (0.11 mm minimum thickness).
-
Eyes: Chemical splash goggles (ANSI Z87.1).
Segregation Protocol
-
Do Not Mix With: Strong acids (exothermic salt formation), strong oxidizers (fire hazard), or nitrosating agents (risk of forming carcinogenic nitrosamines via the morpholine ring).
-
Container: High-density polyethylene (HDPE) or Amber Glass.
Disposal Workflow (Decision Logic)
The following decision tree illustrates the operational logic for disposing of this compound based on its physical state in your workflow.
Figure 1: Operational decision tree for segregating this compound waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure compound, contaminated weighing boats, filter cakes.
-
Collection: Transfer solid material into a wide-mouth HDPE jar or a double-lined hazardous waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.[4]
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area.
-
Disposal: Hand over to EHS for Incineration .
-
Mechanism:[7] The pyridine ring requires temperatures >1000°C for complete mineralization to CO₂, H₂O, and N₂ [1].
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluent, mother liquors.
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, place in Halogenated Waste carboy.
-
Scenario 2 (Non-Halogenated): If dissolved in DMSO, Methanol, or Ethyl Acetate, place in Non-Halogenated Waste carboy.
-
-
Concentration Check: If the concentration is >10%, consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste, though direct liquid disposal is acceptable for standard lab scales.
-
Prohibited Action: Never dilute with water and pour down the sink. Morpholine derivatives can be toxic to aquatic microorganisms used in wastewater treatment plants [2].
Regulatory & Compliance Context (RCRA)
In the United States, this compound is not explicitly listed on the EPA "P-List" or "U-List" (unlike Pyridine, which is U196) [3]. However, the generator is responsible for making a hazardous waste determination.
-
Waste Code Assignment:
-
If the waste exhibits ignitability (e.g., in flammable solvent): D001 .
-
If the waste is pure substance: It is recommended to manage it as Non-Regulated Chemical Waste internally but treat it with the same rigor as RCRA waste due to its bioactive nature.
-
-
Best Practice: Many pharmaceutical EH&S programs classify all pyridine-based intermediates as "Hazardous Organic Waste" to ensure incineration, avoiding potential liability under CERCLA (Superfund) for environmental persistence.
Emergency Procedures: Spills
| Severity | Action Plan |
| Minor Spill (<5g) | 1. Isolate area. 2. Wear PPE (Nitrile gloves, goggles). 3. Dry Spill: Sweep carefully to avoid dust; use wet paper towels. 4. Wet Spill: Absorb with vermiculite or polypropylene pads. 5. Place all debris in a sealed bag labeled "Hazardous Debris." |
| Major Spill (>50g) | 1. Evacuate the immediate lab zone. 2. Call facility Emergency Response Team. 3. Do not attempt cleanup without respiratory protection (P100/N95) due to dust inhalation risk. |
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
-
U.S. Environmental Protection Agency (EPA). Morpholine: Substance Details & Aquatic Toxicity Data.
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
